molecular formula C₁₂H₁₃D₉ClNO₆ B1158438 L-Glutaryl Carnitine-d9 Chloride

L-Glutaryl Carnitine-d9 Chloride

Número de catálogo: B1158438
Peso molecular: 284.35
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Glutaryl Carnitine-d9 Chloride, also known as L-Glutaryl Carnitine-d9 Chloride, is a useful research compound. Its molecular formula is C₁₂H₁₃D₉ClNO₆ and its molecular weight is 284.35. The purity is usually 95%.
BenchChem offers high-quality L-Glutaryl Carnitine-d9 Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutaryl Carnitine-d9 Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C₁₂H₁₃D₉ClNO₆

Peso molecular

284.35

Sinónimos

(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d9)-1-propanaminium Chloride;  Glutarylcarnitine-d9 Chloride; 

Origen del producto

United States
Foundational & Exploratory

Chemical structure of L-Glutaryl Carnitine-d9 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Biological Mechanism, and Analytical Application in Metabolic Profiling [1]

Executive Summary

This technical guide details the physicochemical properties, synthesis, and critical application of L-Glutaryl Carnitine-d9 Chloride (C5DC-d9).[1] As a stable isotope-labeled internal standard, this compound is the metrological anchor for the quantification of glutarylcarnitine in biological matrices.[2] Its primary utility lies in the screening and diagnosis of Glutaric Acidemia Type I (GA-I) , a disorder of lysine, hydroxylysine, and tryptophan metabolism.

This document is structured for researchers and laboratory directors, moving beyond basic definitions to explore the causality of experimental design and the rigorous requirements for mass spectrometric validation.

Part 1: Molecular Architecture & Physicochemical Properties[1]

Chemical Identity

L-Glutaryl Carnitine-d9 Chloride is the chloride salt of the ester formed between L-carnitine and glutaric acid, with nine deuterium atoms incorporated into the trimethylammonium moiety.[1]

  • IUPAC Name: (2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-tris(methyl-d3)-1-propanaminium chloride.[1][3]

  • Common Name: Glutarylcarnitine-d9; C5DC-d9.[1]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: ~320.80 g/mol (Salt form); ~285.36 g/mol (Cation).[1]

  • Unlabeled Parent CAS: 102636-82-8 (Inner salt).[1]

Structural Components & Isotopic Labeling

The fidelity of this internal standard relies on the stability of the deuterium label. The label is located on the quaternary amine methyl groups, ensuring it is not subject to exchange with solvent protons or metabolic degradation during standard extraction protocols.

Structural Schematic (Logic Flow):

ChemicalStructure Trimethyl Trimethylammonium Group (N+(CD3)3) Backbone Carnitine Backbone (Chiral Center 2R) Trimethyl->Backbone Stable Isotope Site EsterLink Ester Linkage Backbone->EsterLink Glutaryl Glutaryl Moiety (C5 Dicarboxylic Acid) EsterLink->Glutaryl Acyl Chain Chloride Chloride Counterion (Cl-) Chloride->Trimethyl Ionic Interaction

Figure 1.1: Structural logic of L-Glutaryl Carnitine-d9 Chloride.[1] The deuterium labeling (red) provides a +9 Da mass shift relative to endogenous glutarylcarnitine.[1]

Part 2: Biological Context & Clinical Significance[1]

Glutaric Acidemia Type I (GA-I)

The clinical relevance of L-Glutaryl Carnitine-d9 stems from the pathophysiology of GA-I, an autosomal recessive disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH) .[1]

In a healthy system, GCDH catalyzes the dehydrogenation and decarboxylation of glutaryl-CoA to crotonyl-CoA.[1] When GCDH is defective, glutaryl-CoA accumulates in the mitochondria.[1] To mitigate mitochondrial toxicity and liberate Coenzyme A, the acyl group is transferred to carnitine by carnitine acyltransferase , forming glutarylcarnitine (C5DC), which is exported to the plasma and urine.

Metabolic Pathway Visualization[1]

GAI_Pathway Substrates Lysine, Hydroxylysine, Tryptophan Intermediates Intermediate Metabolites Substrates->Intermediates GlutarylCoA Glutaryl-CoA (Mitochondrial) Intermediates->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH Block || Metabolic Block || (GA-I Mutation) GCDH->Block Deficiency CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Function Accumulation Accumulation of Glutaryl-CoA Block->Accumulation Causes GlutarylCarnitine Glutarylcarnitine (C5DC) (Diagnostic Marker) Accumulation->GlutarylCarnitine Detoxification via Carnitine Acyltransferase Carnitine L-Carnitine Carnitine->GlutarylCarnitine Conjugation

Figure 2.1: Pathophysiology of Glutaric Acidemia Type I leading to the formation of the diagnostic marker Glutarylcarnitine.[1]

Part 3: Synthesis & Quality Control

Synthetic Route

The synthesis of high-purity L-Glutaryl Carnitine-d9 Chloride typically follows an acylation protocol using stable isotope-labeled carnitine precursors.[1]

  • Precursor Selection: The starting material is L-Carnitine-d9 Hydrochloride , synthesized from d9-trimethylamine and epichlorohydrin to ensure stereochemical retention (L-isomer).[1]

  • Acylation: The carnitine precursor is reacted with Glutaric Anhydride in an anhydrous solvent (e.g., acetonitrile or pyridine) at elevated temperatures (60°C).[1]

  • Purification: The reaction yields a mixture that may contain unreacted carnitine.[1] Purification is achieved via HPLC or recrystallization to remove free carnitine, which would otherwise suppress ionization in MS applications.[1]

  • Salt Formation: The final product is converted to the chloride salt to enhance solubility in polar solvents (methanol/water) used in LC-MS mobile phases.[1]

Quality Control Parameters

Trustworthiness in data begins with the standard.

QC ParameterAcceptance CriteriaMethodRationale
Isotopic Purity

d9
MS/NMRPrevents contribution to the unlabeled analyte signal (M+0), which would cause false positives.[1]
Chemical Purity

HPLC-UV/ELSDImpurities (e.g., free glutaric acid) can cause ion suppression.[1]
Stereochemistry L-Isomer (R-configuration)Chiral HPLCBiological systems exclusively use L-carnitine; D-isomers are not metabolically active.[1]
Counterion Chloride content consistentTitrationEnsures accurate gravimetric preparation of stock solutions.[1]

Part 4: Analytical Application (LC-MS/MS)

The "Gold Standard" Workflow: Flow Injection Analysis (FIA-MS/MS)

In newborn screening, high-throughput is essential.[1] The following protocol describes the use of L-Glutaryl Carnitine-d9 as an Internal Standard (IS) in a typical FIA-MS/MS workflow.

Methodological Causality:

  • Why Methanol Extraction? Precipitates hemoglobin and proteins while solubilizing polar acylcarnitines.[1]

  • Why Butylation? (Optional but common) Converting the carboxylic acid to a butyl ester increases the molecular weight and lipophilicity, improving ionization efficiency in positive ESI mode and generating a characteristic fragment (m/z 85).[1]

Step-by-Step Protocol
  • Stock Preparation: Dissolve L-Glutaryl Carnitine-d9 Chloride in 50:50 Methanol:Water to create a 1 mM master stock.

  • Working Internal Standard (IS) Solution: Dilute stock into pure methanol.

  • Sample Punch: Punch a 3.2 mm disc from a Dried Blood Spot (DBS) card into a 96-well plate.

  • Extraction: Add 100

    
    L of Working IS Solution to the well.
    
  • Incubation: Shake at 45°C for 45 minutes.

  • Derivatization (Butylation):

    • Evaporate solvent under

      
      .[1]
      
    • Add 50

      
      L 3N HCl in n-Butanol. Incubate at 65°C for 15 minutes.
      
    • Note: This converts Glutarylcarnitine (MW 275) to Glutarylcarnitine-dibutyl ester.[1]

    • Evaporate again.[1]

  • Reconstitution: Dissolve in Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).

  • MS/MS Acquisition: Inject via FIA.[1] Monitor precursor/product transitions.[1]

Mass Spectrometry Transitions (Butylated Method)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Mass Shift
Endogenous C5DC m/z 488.4m/z 85.1-
IS (C5DC-d9) m/z 497.5m/z 85.1+9.1 Da

Note: The m/z 85 product ion corresponds to the characteristic backbone fragment of butylated acylcarnitines.

Analytical Workflow Diagram

AnalyticalWorkflow DBS Dried Blood Spot (DBS) Extraction Extraction (MeOH + IS: C5DC-d9) DBS->Extraction Derivatization Derivatization (HCl/n-Butanol) Extraction->Derivatization Formation of Butyl Esters Ionization ESI Source (+) Derivatization->Ionization MS1 Q1: Precursor Selection (488.4 vs 497.5) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3: Product Detection (m/z 85) Collision->MS2 Quant Quantification (Ratio Endogenous/IS) MS2->Quant

Figure 4.1: Flow Injection Analysis (FIA-MS/MS) workflow for Glutarylcarnitine quantification.

References

  • Santa Cruz Biotechnology. L-Glutaryl Carnitine-d9 Chloride Product Data. Retrieved from

  • LGC Standards. L-Glutaryl Carnitine-d9 Chloride Reference Material. Retrieved from

  • National Institutes of Health (NIH). Diagnosis and management of glutaric aciduria type I – revised recommendations. J Inherit Metab Dis. 2011.[1][5] Retrieved from

  • Wadsworth Center, NYS Dept of Health. Glutaric acidemia, type I (GA-I) Newborn Screening. Retrieved from [1]

  • TargetMol. Glutarylcarnitine-d9 chloride Product Information. Retrieved from

  • Cayman Chemical. L-Carnitine-d9 (chloride) Technical Information. Retrieved from

Sources

Role of L-Glutaryl Carnitine-d9 in fatty acid oxidation research

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantification of Glutaryl Carnitine (C5DC) in Metabolic Phenotyping: A Technical Guide to the Role of L-Glutaryl Carnitine-d9

Executive Summary

The accurate quantification of Glutaryl Carnitine (C5DC) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone for diagnosing Glutaric Acidemia Type I (GA-I). This guide details the technical utility of L-Glutaryl Carnitine-d9 (C5DC-d9) as a stable isotope-labeled internal standard (IS). By compensating for ionization suppression and matrix effects inherent in complex biological samples (e.g., Dried Blood Spots), C5DC-d9 ensures the high specificity required to distinguish pathological accumulation from biological noise.

Part 1: The Mechanistic Context

To understand the analytical necessity of C5DC-d9, one must first understand the metabolic failure it quantifies.

1.1 The Metabolic Blockade Glutaric Acidemia Type I is an autosomal recessive disorder caused by a deficiency in Glutaryl-CoA Dehydrogenase (GCDH) .[1] This enzyme is critical in the catabolic pathways of L-Lysine, L-Hydroxylysine, and L-Tryptophan.[2]

Under normal physiological conditions, Glutaryl-CoA is decarboxylated to Crotonyl-CoA. In GA-I, this step is blocked.[3] The mitochondrial accumulation of Glutaryl-CoA triggers a "rescue" mechanism: Carnitine Acyltransferase conjugates the toxic acyl-CoA to carnitine, forming Glutaryl Carnitine (C5DC). This acylcarnitine is then exported from the mitochondria into the cytosol and blood, serving as a surrogate biomarker for the intramitochondrial toxin.

1.2 Pathway Visualization

GA1_Pathway LysTrp L-Lysine / L-Tryptophan (Dietary Protein) AlphaKA α-Ketoadipic Acid LysTrp->AlphaKA GlutarylCoA Glutaryl-CoA (Mitochondrial Accumulation) AlphaKA->GlutarylCoA CrotonylCoA Crotonyl-CoA (FAO/TCA Cycle Entry) GlutarylCoA->CrotonylCoA Blocked in GA-I C5DC Glutaryl Carnitine (C5DC) (Diagnostic Biomarker) GlutarylCoA->C5DC Carnitine Acyltransferase (Detoxification Mechanism) GCDH Glutaryl-CoA Dehydrogenase (Enzyme) GCDH->GlutarylCoA Deficient Activity Carnitine L-Carnitine Carnitine->C5DC

Figure 1: The metabolic bottleneck in Glutaric Acidemia Type I leading to C5DC accumulation.

Part 2: The Analytical Standard (The "d9" Advantage)

2.1 Why Deuterated Standards? In Electrospray Ionization (ESI), the presence of salts, lipids, and proteins in blood extracts can suppress the ionization of the target analyte. Without an internal standard that co-elutes exactly with the analyte, this suppression leads to quantitative errors.

2.2 Structural Specifics of L-Glutaryl Carnitine-d9

  • Chemical Identity: L-Glutaryl carnitine-[N-methyl-d9].

  • Mass Shift: The "d9" designation refers to the substitution of nine hydrogen atoms with deuterium on the three methyl groups of the quaternary ammonium moiety (

    
    ).
    
  • Mass Separation: This creates a +9 Da mass shift relative to endogenous C5DC. This shift is sufficient to prevent "cross-talk" (isotopic overlap) between the natural C5DC isotopes and the IS, ensuring signal purity.

2.3 The Principle of Isotope Dilution Since C5DC-d9 is chemically identical to endogenous C5DC (differing only in mass), it experiences the exact same extraction efficiency, chromatographic retention, and ionization suppression. Therefore, the ratio of the analyte signal to the IS signal is constant, regardless of matrix interference.



Part 3: Experimental Workflow (Butyl Ester Method)

This protocol outlines the industry-standard derivatized method (Butyl Esterification), widely used in Newborn Screening (NBS) for its superior sensitivity for dicarboxylic species like C5DC.

3.1 Reagents & Materials

  • Internal Standard: L-Glutaryl Carnitine-d9 (dissolved in methanol).

  • Derivatization Reagent: 3N HCl in n-Butanol.

  • Extraction Solvent: Methanol (LC-MS grade).

  • Sample: Dried Blood Spot (DBS) punch (3.2 mm).

3.2 Step-by-Step Protocol

  • Extraction:

    • Punch one 3.2 mm DBS disk into a 96-well plate.

    • Add 100 µL of Working Internal Standard Solution (Methanol containing C5DC-d9 at ~0.5 µmol/L).

    • Agitate for 20 minutes at room temperature.

  • Transfer & Evaporation:

    • Transfer supernatant to a fresh plate (avoiding paper fibers).

    • Evaporate to dryness under nitrogen flow (40-50°C).

  • Derivatization (Critical Step):

    • Add 50 µL of 3N HCl in n-Butanol .

    • Incubate at 65°C for 15 minutes. Note: This converts the dicarboxylic acid and the carnitine carboxyl group into butyl esters, increasing lipophilicity and ionization efficiency.

    • Evaporate to dryness again under nitrogen.

  • Reconstitution:

    • Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Acetonitrile:Water + 0.1% Formic Acid).

  • LC-MS/MS Acquisition:

    • Inject 10 µL.[4]

    • Mode: Flow Injection Analysis (FIA) or rapid LC gradient.

    • Scan Type: Multiple Reaction Monitoring (MRM).[5][6][7]

3.3 Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis DBS DBS Punch Extract Extraction (+ C5DC-d9 IS) DBS->Extract Dry1 Evaporation Extract->Dry1 Deriv Butylation (HCl/Butanol, 65°C) Dry1->Deriv Dry2 Evaporation Deriv->Dry2 Recon Reconstitution (Mobile Phase) Dry2->Recon Ionization ESI Source (Positive Mode) Recon->Ionization Quad1 Q1: Precursor Selection Ionization->Quad1 Collision Q2: Fragmentation (CID) Quad1->Collision Quad3 Q3: Product Selection Collision->Quad3

Figure 2: Derivatized LC-MS/MS workflow for acylcarnitine profiling.

Part 4: Data Interpretation & Specifications

4.1 MRM Transitions (Butyl Ester Derivatives) The derivatization adds two butyl groups (+56 Da each) to the Glutaryl Carnitine molecule (one on the carnitine backbone, one on the glutaric acid tail).

AnalyteMolecular SpeciesPrecursor Ion (Q1)Product Ion (Q3)Rationale
C5DC (Endogenous) Glutaryl Carnitine (Dibutyl Ester)388.3 (

)
85.1 (

)
Characteristic carnitine backbone fragment.
C5DC-d9 (Standard) Glutaryl Carnitine-d9 (Dibutyl Ester)397.3 (

)
85.1 (

)
The d9 label (on N-methyls) is lost as neutral trimethylamine (

Da), leaving the same backbone fragment (

Da).

Note: In non-derivatized methods, the Precursor/Product pairs would be 276


 85 (C5DC) and 285 

85 (C5DC-d9).

4.2 Quality Assurance & Troubleshooting

  • Linearity: The method should demonstrate linearity over the clinical range (0.1 – 50 µM).

  • False Positives:

    • Maternal Glutaric Acidemia: High C5DC in a newborn can reflect maternal status rather than the infant's.

    • Isobaric Interference: In non-derivatized methods, C10-OH acylcarnitine can interfere. The butyl ester method effectively separates these based on mass.

  • Cut-off Values: Typical NBS cut-offs for C5DC are > 0.20 µM, though this varies by laboratory and population.

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Glutaric Acidemia Type I." ACMG, [Link]

  • Centers for Disease Control and Prevention (CDC). "Quality Assurance for Newborn Screening: Acylcarnitines." CDC Laboratory Quality Assurance, [Link]

  • Lindner, M., et al. "Neonatal screening for glutaryl-CoA dehydrogenase deficiency." Journal of Inherited Metabolic Disease, 2004. [Link]

  • Mayo Clinic Laboratories. "C5-DC Acylcarnitine, Quantitative, Random, Urine." Mayo Clinic, [Link]

  • Turgeon, C.T., et al. "Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots." Clinical Chemistry, 2008. [Link]

Sources

Technical Guide: Glutaryl Carnitine (C5DC) vs. Glutaryl Carnitine-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of newborn screening (NBS) and metabolic profiling, the distinction between Glutaryl Carnitine (C5DC) and its deuterated internal standard, Glutaryl Carnitine-d9 (C5DC-d9) , is more than a matter of atomic mass—it is the foundation of quantitative accuracy.

C5DC is the primary biomarker for Glutaric Acidemia Type I (GA-I) , a critical disorder of lysine, hydroxylysine, and tryptophan metabolism.[1] The reliability of measuring this analyte depends entirely on the physicochemical behavior of its stable isotope analog, C5DC-d9. This guide explores the structural, analytical, and functional differences between these two compounds, detailing how their interplay corrects for ion suppression and ensures data integrity in FIA-MS/MS and LC-MS/MS workflows.

Chemical & Physical Distinctions

At a molecular level, the difference lies in the substitution of hydrogen atoms with deuterium isotopes.[2][3] However, this subtle change dictates their behavior in mass spectrometry.

Structural Comparison
FeatureGlutaryl Carnitine (C5DC)Glutaryl Carnitine-d9 (C5DC-d9)
Chemical Formula


Molecular Weight ~275.29 Da (Free Acid)~284.35 Da (Free Acid)
Isotopic Label None (Natural Abundance)9 Deuterium atoms on the trimethylammonium group:

Role Analyte (Biomarker)Internal Standard (Reference)
Key Fragment (MS/MS) 85 m/z (Backbone)85 m/z (Backbone)*

*Note on Fragmentation: In standard collision-induced dissociation (CID), the characteristic product ion for acylcarnitines is 85 m/z (


). Because the d9-label is typically located on the trimethylammonium group (

), which is lost as a neutral fragment during this transition, the detected product ion for both C5DC and C5DC-d9 is often identical (85 m/z). The discrimination occurs solely at the Precursor Ion stage.
The "Isobaric Trap": Why C5DC-d9 is Critical

In derivatized (butylated) methods, C5DC faces a critical challenge: Isobaric Interference .

  • C5DC (Di-butylated): MW ~388 Da.

  • C10-OH Carnitine (Mono-butylated): MW ~388 Da.

Without C5DC-d9 to anchor the retention time (in LC) or provide a specific ratio reference (in FIA), C10-OH can falsely elevate C5DC readings, leading to false positives for GA-I.

The Role in Mass Spectrometry: Mechanism of Action

The core function of C5DC-d9 is to serve as a normalizer for the quantitative analysis of C5DC. This is achieved through the principle of Isotope Dilution Mass Spectrometry (IDMS) .

Ion Suppression Correction

Biological matrices (blood, urine) are complex. When the sample is ionized (Electrospray Ionization - ESI), phospholipids and salts can suppress the ionization efficiency of the analyte.

  • Without IS: If the matrix suppresses C5DC signal by 40%, the calculated concentration is 40% lower than reality.

  • With C5DC-d9: Since C5DC-d9 co-elutes (or elutes very closely) with C5DC, it experiences the exact same 40% suppression. The ratio of Analyte/IS remains constant, preserving accuracy.

Visualization: The Isotope Dilution Workflow

IsotopeDilution Sample Patient Sample (Unknown C5DC) Mix Homogenization Sample->Mix IS Internal Standard (Fixed C5DC-d9) IS->Mix Extraction Extraction (MeOH) Mix->Extraction ESI ESI Source (Matrix Effects Occur) Extraction->ESI MS1 MS1 Selection C5DC: 276 m/z C5DC-d9: 285 m/z ESI->MS1 Ionization CID CID Fragmentation MS1->CID MS2 MS2 Detection Product: 85 m/z CID->MS2 Calc Quantification (Area Analyte / Area IS) * [IS] MS2->Calc Ratio Calculation

Figure 1: The Isotope Dilution Mass Spectrometry workflow showing how C5DC-d9 corrects for matrix effects occurring at the ESI source.

Analytical Challenges: The Deuterium Isotope Effect

While C5DC and C5DC-d9 are chemically similar, they are not physically identical.

Chromatographic Separation

In Reverse Phase (RP) chromatography, deuterium atoms typically reduce the lipophilicity and molecular volume slightly compared to hydrogen.

  • Result: C5DC-d9 may elute slightly earlier than unlabeled C5DC.

  • Risk: If the separation is significant, the IS may elute in a "clean" region while the analyte elutes in a "suppressed" region (e.g., co-eluting with phospholipids). This decouples the matrix effect correction.

  • Mitigation: In Flow Injection Analysis (FIA), there is no column, so this is negligible. In LC-MS, ensure gradient slopes are shallow enough to keep them within the same ionization window.

Validated Experimental Protocol (FIA-MS/MS)

This protocol outlines the extraction and analysis of C5DC using C5DC-d9 in dried blood spots (DBS), the standard for NBS.

Reagents & Standards
  • Extraction Solvent: Methanol containing hydrazine hydrate (if derivatizing) or pure Methanol (if underivatized).

  • Internal Standard Working Solution (ISWS): C5DC-d9 dissolved in methanol at ~0.5 µmol/L.

Step-by-Step Workflow
  • Punching: Punch a 3.2 mm disc from the DBS card into a 96-well plate.

  • Internal Standard Addition: Add 100 µL of ISWS (containing C5DC-d9) to each well.

    • Why: Adding IS before extraction compensates for extraction efficiency losses.

  • Extraction: Shake the plate at 600-700 rpm for 45 minutes at room temperature.

  • Transfer: Transfer the supernatant to a fresh plate (avoids paper fibers clogging the probe).

  • Evaporation (Optional): If using the butylated method, dry down and add 50 µL of 3N HCl in n-Butanol. Incubate at 65°C for 15 min. Dry again and reconstitute.

    • Recommendation: Use Underivatized (Free Acid) method to avoid C10-OH interference and hydrolysis issues.

  • Injection: Inject 10 µL into the FIA-MS/MS system (Mobile phase: 80% Acetonitrile/Water + 0.1% Formic Acid).

Mass Spectrometry Settings (Underivatized)
ParameterSetting
Ionization Mode ESI Positive
Scan Type MRM (Multiple Reaction Monitoring)
C5DC Transition 276.2

85.1 m/z
C5DC-d9 Transition 285.2

85.1 m/z
Dwell Time 50-100 ms
Collision Energy ~25-30 eV (Optimize per instrument)

Clinical Interpretation Logic

The relationship between C5DC and C5DC-d9 allows us to flag Glutaric Acidemia Type I.

The Decision Tree

Elevated C5DC (>0.5 µM typically) requires confirmation. The "Low Excretor" phenotype of GA-I presents a specific challenge where plasma C5DC is normal/borderline, but urine C5DC is high.[4]

DecisionTree Screen NBS Screen (DBS) Measure C5DC / C5DC-d9 Ratio Result C5DC Concentration Screen->Result Normal < Cutoff (Normal) Result->Normal Low High > Cutoff (Presumptive Positive) Result->High Elevated Secondary Secondary Calculation Ratio: C5DC / C8-Carnitine High->Secondary Action Action: Contact Clinic Confirm with Urine Organic Acids Secondary->Action Ratio Elevated

Figure 2: Clinical decision logic based on the quantitative data derived from the C5DC/C5DC-d9 ratio.

References

  • American College of Medical Genetics (ACMG). (2022).[5][6] Newborn Screening ACT Sheet: Elevated C5-DC Acylcarnitine. Retrieved from [Link]

  • Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Clinical Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Physical properties of L-Glutaryl Carnitine-d9 Chloride salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, analytical characterization, and application workflows for L-Glutaryl Carnitine-d9 Chloride , a critical internal standard used in the detection of Glutaric Acidemia Type I.

Content Type: Technical Reference & Application Guide Version: 2.0 (2025 Revision) Subject: Physicochemical Profiling & Bioanalytical Application[1]

Executive Summary

L-Glutaryl Carnitine-d9 (chloride salt) is a stable isotope-labeled analog of glutaryl carnitine, a metabolic intermediate formed during the catabolism of lysine, hydroxylysine, and tryptophan. It serves as the definitive Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS) in newborn screening for Glutaric Acidemia Type I (GA-I) .

This guide provides a comprehensive physicochemical profile, validated handling protocols, and the mechanistic basis for its use in clinical mass spectrometry.

Chemical Identity & Structural Characterization[1]

The compound consists of a carnitine backbone esterified with glutaric acid, featuring a deuterated trimethylammonium group. The chloride counterion ensures stability and water solubility, though it imparts significant hygroscopicity.

Nomenclature and Identifiers
PropertySpecification
Systematic Name 3-Carboxy-N,N,N-trimethyl-d9-2-(4-carboxy-1-oxobutoxy)-1-propanaminium, chloride
Common Name Glutaryl-L-carnitine-d9 (C5DC-d9)
CAS Number 1334532-23-8 (Free acid/Zwitterion generic ref)
Molecular Formula C₁₂H₁₃D₉ClNO₆ (Salt) / C₁₂H₁₃D₉NO₆⁺ (Cation)
Isotopic Purity ≥ 99% deuterated forms (d1-d9)
Molecular Weight Analysis

Accurate preparation of stock solutions requires distinguishing between the cation mass (detected by MS) and the salt mass (weighed on the balance).[1]

  • Salt Molecular Weight (MW): ~320.82 g/mol (Varies slightly by manufacturer based on hydration/HCl content).

  • Cation Molecular Weight: 285.36 g/mol .

  • Mass Shift: +9 Da relative to unlabeled Glutaryl Carnitine (Cation MW 276.31).

Structural Visualization (DOT Diagram)

The following diagram illustrates the chemical structure and the specific site of deuterium labeling (N-methyl groups), which is critical for the mass spectral shift.[1]

ChemicalStructure cluster_0 L-Glutaryl Carnitine-d9 Chloride Structure N_group Trimethylammonium-d9 (-N(CD3)3)+ Backbone Carnitine Backbone (Chiral Center L-) N_group->Backbone C-N Bond Counterion Chloride Ion (Cl-) N_group->Counterion Ionic Interaction Ester Ester Linkage Backbone->Ester 3-Position Glutaryl Glutaryl Chain (-(CH2)3-COOH) Ester->Glutaryl Acylation

Figure 1: Structural schematic highlighting the deuterated trimethylammonium moiety (blue) responsible for the +9 Da mass shift.[1]

Physical Properties Profile

The physical state of L-Glutaryl Carnitine-d9 Chloride is dominated by its ionic nature.[1] It is typically supplied as a lyophilized powder or crystalline solid.

Physical Constants Table
PropertyValue / DescriptionNote
Physical State White to off-white solid powderCrystalline or lyophilized cake
Solubility (Water) > 50 mg/mLHighly soluble due to ionic character
Solubility (MeOH) Soluble (> 10 mg/mL)Preferred solvent for stock solutions
Solubility (Non-polar) InsolubleInsoluble in hexane, ether, chloroform
Hygroscopicity High (Deliquescent) Rapidly absorbs atmospheric moisture
Melting Point > 180°C (Decomposes)Exact MP varies; typically chars before melting
Stability ≥ 2 years at -20°CMust be kept desiccated
Solubility & Stock Preparation Logic

Causality: The quaternary ammonium group creates a permanent positive charge, while the glutaryl tail provides a carboxylic acid group. This zwitterionic-like character (stabilized by the chloride ion) makes the compound extremely polar.

  • Protocol Implication: Do not attempt to dissolve in pure acetonitrile or ethyl acetate. Use Methanol (MeOH) or Water.

  • Preferred Solvent: 50:50 Methanol:Water is ideal for stock solutions to prevent evaporation (pure MeOH) or microbial growth (pure Water).[1]

Analytical Verification & Bioanalysis

In clinical diagnostics, this compound is used to quantify Glutaryl Carnitine (C5DC) in dried blood spots (DBS).[1][2] The method relies on the principle that the deuterated internal standard behaves identically to the analyte during extraction but is distinguishable by mass.

Mass Spectrometry (LC-MS/MS) Parameters

The d9-labeling on the trimethylammonium group results in a specific fragmentation pattern. Upon collision-induced dissociation (CID), the trimethylamine group is lost.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion (Q1): 285.4 m/z [M+H]⁺

  • Product Ion (Q3): 94.1 m/z[1]

    • Note: The unlabeled analyte (C5DC) transitions from 276.3 → 85.1 m/z. The +9 Da shift is retained in the product ion because the deuterium is located on the trimethylammonium fragment.

Newborn Screening Workflow

The following diagram details the self-validating workflow for using L-Glutaryl Carnitine-d9 in a clinical setting.

NBS_Workflow cluster_inputs Sample Preparation cluster_analysis LC-MS/MS Analysis DBS Dried Blood Spot (Patient Sample) Extraction Extraction (Methanol/Hydrazine) DBS->Extraction IS Internal Standard Addn (L-Glutaryl Carnitine-d9) IS->Extraction Spiked at known conc ESI ESI Source (+) Extraction->ESI Q1 Q1 Selection 276 (Analyte) | 285 (IS) ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Detection 85 (Analyte) | 94 (IS) CID->Q3 Quant Quantification Ratio (Analyte Area / IS Area) Q3->Quant Diagnosis Diagnostic Decision (GA-I Risk Assessment) Quant->Diagnosis Compare to Cutoff

Figure 2: Analytical workflow demonstrating the parallel processing of analyte and d9-internal standard to correct for extraction efficiency and matrix effects.

Handling, Storage, & Safety Protocols

Due to the high cost and hygroscopic nature of L-Glutaryl Carnitine-d9 Chloride, strict adherence to handling protocols is required to maintain standard integrity.

Storage Protocol[1]
  • Primary Storage: Store neat powder at -20°C or lower.

  • Desiccation: The vial must be kept in a sealed container with active desiccant (e.g., silica gel) to prevent deliquescence.[1]

  • Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces condensation, which will degrade the solid into a sticky oil and hydrolyze the ester bond over time.

Stock Solution Preparation (Self-Validating Step)

To ensure the concentration is accurate despite the hygroscopic nature:

  • Weighing: Do not weigh extremely small amounts (< 1 mg) directly if possible. It is preferable to dissolve the entire contents of a pre-weighed manufacturer vial (e.g., 1 mg or 5 mg pack) into a precise volume of solvent.

  • Solvent: Use Methanol (LC-MS grade) .

  • Validation: Verify the stock concentration by comparing the area count against a previously validated lot or a certified reference material (CRM) if available.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71317118, Glutarylcarnitine. Retrieved from [Link][1]

  • American College of Medical Genetics. (2006). Newborn Screening: Glutaric Acidemia Type I. ACT Sheet. Retrieved from [Link]

  • Avanti Polar Lipids. (2024).[1] Acylcarnitine Mass Spectrometry Standards. Retrieved from [Link]

Sources

Understanding Acylcarnitine Profiles in Newborn Screening: A Technical Guide for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acylcarnitines are more than just screening targets; they are the metabolic "exhaust fumes" of mitochondrial fatty acid


-oxidation (FAO) and organic acid catabolism. For the newborn screening (NBS) community, accurate profiling distinguishes between a healthy neonate and one facing a life-threatening metabolic crisis. For drug developers, these same profiles serve as high-fidelity biomarkers for mitochondrial toxicity and metabolic flux in pre-clinical models.

This guide moves beyond basic definitions to explore the analytical mechanics, biochemical causality, and interpretive logic required to master acylcarnitine profiling. It is designed for scientists who demand rigor in their experimental design and precision in their data interpretation.

Part 1: The Biochemical Foundation

To interpret a profile, one must understand the machinery. Acylcarnitines function as transport vectors. Long-chain fatty acids (LCFA) cannot passively cross the inner mitochondrial membrane; they require the carnitine shuttle .[1]

When a specific enzyme in the


-oxidation spiral or organic acid pathway is defective, the upstream acyl-CoA substrate accumulates. To rescue the mitochondrial free CoA pool (essential for the TCA cycle), the cell transesterifies the stagnant acyl-CoA into an acylcarnitine, which is then exported into the blood. The acylcarnitine profile is, therefore, a direct reflection of the specific enzymatic block. 
Visualization: The Carnitine Shuttle & Metabolic Blocks

The following diagram illustrates the transport mechanism and points of failure (blocks) that lead to characteristic profiles like C8 accumulation in MCAD deficiency or C16 accumulation in CPT-II deficiency.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA Activation AcylCarn Acylcarnitine AcylCoA->AcylCarn CPT-I CACT CACT Transporter AcylCarn->CACT Transport CPT1 CPT-I Enzyme (Rate Limiting) CPT1->AcylCarn Catalysis AcylCarn_M Acylcarnitine (Matrix) CACT->AcylCarn_M AcylCoA_M Acyl-CoA (Matrix) AcylCarn_M->AcylCoA_M CPT-II BetaOx Beta-Oxidation Spiral (VLCAD, MCAD, SCAD) AcylCoA_M->BetaOx CPT2 CPT-II Enzyme CPT2->AcylCoA_M Catalysis BetaOx->AcylCarn_M Block = Accumulation Energy Acetyl-CoA + ATP BetaOx->Energy

Figure 1: The Carnitine Shuttle mechanism. Enzymatic defects (red nodes) cause upstream accumulation of specific acylcarnitines, which efflux into plasma.

Part 2: Analytical Architecture (MS/MS)

The gold standard for high-throughput screening is Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) . While LC-MS/MS offers separation of isomers, FIA provides the necessary speed (approx. 2 minutes/sample).

The Derivatization Debate: Causality in Protocol Design

Two primary methods exist: Derivatized (Butyl Ester) and Non-Derivatized .

  • Derivatized (Recommended): Samples are treated with butanol-HCl.[2] This converts the carboxylic acid group on the acylcarnitine to a butyl ester.

    • Why? It increases the hydrophobicity and proton affinity of the analytes, significantly enhancing ionization efficiency (sensitivity). This is critical for detecting dicarboxylic species (e.g., C5-DC) which ionize poorly in their native state.

  • Non-Derivatized: Faster and avoids corrosive reagents, but risks missing low-abundance markers and hydrolysis of labile species.

Protocol: Butyl Ester Derivatization for DBS

Integrity Check: This protocol includes internal standards (IS) at the extraction step to account for recovery losses.

  • Extraction: Punch a 3.2 mm dried blood spot (DBS) into a 96-well plate. Add 100 µL of Methanol containing isotopically labeled internal standards (e.g., d3-C0, d3-C3, d3-C8, d3-C16).

    • Note: The IS must structurally match the analyte class to correct for matrix suppression.

  • Solvation: Shake for 20 mins at room temperature. Transfer supernatant to a fresh plate.

  • Evaporation: Dry under

    
     flow at 40°C.
    
  • Derivatization: Add 50 µL of 3N Butanol-HCl. Incubate at 65°C for 15 minutes.

    • Mechanism:[1][3][4]

      
      
      
  • Final Dry & Reconstitution: Evaporate excess reagent. Reconstitute in 100 µL Mobile Phase (80:20 Acetonitrile:Water + 0.1% Formic Acid).

  • Acquisition: Inject 10 µL into the MS/MS (Triple Quadrupole). Use Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).

Workflow DBS DBS Punch Extract Extraction (+IS) DBS->Extract Deriv Butylation (65°C) Extract->Deriv MS FIA-MS/MS (Precursor m/z 85) Deriv->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Figure 2: FIA-MS/MS Workflow utilizing butyl ester derivatization for enhanced sensitivity.

Part 3: Decoding the Profile

Interpretation relies on pattern recognition. A single elevation is rarely diagnostic; the profile (pattern of elevations and ratios) tells the story.

Key Acylcarnitine Markers & Associated Disorders[3][5][6][7][8][9][10][11]
MarkerChain LengthPrimary Disorder AssociationCritical Ratios/Secondary Markers
C0 Free CarnitinePrimary Carnitine Deficiency (Low C0)C0/(C16+C18)
C3 PropionylPropionic Acidemia (PA), Methylmalonic Acidemia (MMA)C3/C2, C3/C16
C4 ButyrylSCAD Deficiency, Isobutyryl-CoA DH DeficiencyC4/C2, C4/C3
C5 IsovalerylIsovaleric Acidemia (IVA)C5/C3, C5/C2
C5-DC GlutarylGlutaric Acidemia Type I (GA-I)C5-DC/C8, C5-DC/C16
C5-OH Hydroxyisovaleryl3-MCC Deficiency, HMG-CoA Lyase DeficiencyC5-OH/C8
C8 OctanoylMCAD DeficiencyC8/C10 , C8/C2
C14:1 TetradecenoylVLCAD DeficiencyC14:1/C16, C14:1/C2
C16 PalmitoylCPT-II Deficiency, CACT DeficiencyC16/C2
C16-OH HydroxypalmitoylLCHAD / TFP DeficiencyC16-OH/C16
The "Isobaric Trap"

Mass spectrometry measures mass-to-charge ratio (


), not structure.
  • C5-DC (Glutarylcarnitine) and C10-OH (Hydroxydecanoylcarnitine) are isobaric in non-derivatized methods.

  • C5-OH (3-OH-Isovalerylcarnitine) is isobaric with C4-DC (Methylmalonylcarnitine) .

  • Solution: Derivatization shifts the mass of dicarboxylic acids (adding two butyl groups) differently than hydroxy acids, resolving some overlaps. For others, Second-Tier Testing (LC-MS/MS) is required to separate isomers chromatographically.

Part 4: Diagnostic Algorithms

A positive screen is not a diagnosis. It is a trigger for a logic-based investigation. The following algorithm represents the standard of care for handling abnormal acylcarnitine results, aligned with ACMG ACT sheets.

Algorithm cluster_conf Confirmation Testing Screen Initial NBS Screen Result Result Analysis Screen->Result Normal Normal Release Report Result->Normal Below Cutoff Borderline Borderline (Mild Elevation) Result->Borderline >99th %ile Critical Critical Elevation (Pathognomonic) Result->Critical >Cutoff + Ratios Retest Retest DBS / Second Tier Borderline->Retest Clinical Clinical Evaluation (Plasma/Urine) Critical->Clinical Immediate Referral Retest->Normal Normal Retest->Clinical Persistent Abnormal Urine Urine Organic Acids Clinical->Urine Plasma Plasma Acylcarnitines Clinical->Plasma Genetics Molecular Sequencing Clinical->Genetics

Figure 3: Diagnostic logic flow from initial screen to confirmation.

Part 5: Applications in Drug Development

Acylcarnitines are potent biomarkers beyond pediatrics. In drug development, they serve as indicators of:

  • Mitochondrial Toxicity: Many drugs (e.g., nucleoside reverse transcriptase inhibitors) inhibit DNA polymerase

    
     or 
    
    
    
    -oxidation enzymes. An altered acylcarnitine profile in pre-clinical toxicology studies is an early warning of mitochondrial liability.
  • Insulin Resistance: In Type 2 Diabetes research, elevated branched-chain acylcarnitines (C3, C5) correlate with insulin resistance, serving as pharmacodynamic markers for metabolic modulators.

  • Efficacy Monitoring: For therapies targeting FAO disorders (e.g., triheptanoin for LC-FAOD), normalization of the long-chain acylcarnitine profile is a primary endpoint.

References

  • CLSI. Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition. CLSI document NBS04.[5][6][7] Clinical and Laboratory Standards Institute.[5][6] Link

  • American College of Medical Genetics and Genomics (ACMG). ACT Sheets and Algorithms.[8] (Standardized clinical decision support tools).[8] Link

  • Rashed, M. S., et al. Screening blood spots for inborn errors of metabolism by electrospray tandem mass spectrometry with a microplate batch process and a computer algorithm for automated flagging of abnormal profiles. Clinical Chemistry, 1997.[5] Link

  • Matern, D., et al. Acylcarnitine analysis.[9] In: Blau N, et al. (eds) Physician’s Guide to the Diagnosis, Treatment, and Follow-Up of Inherited Metabolic Diseases. Springer.[10] Link

  • McCoin, C. S., et al. Acylcarnitines—old actors auditioning for new roles in metabolic physiology.[11] Nature Reviews Endocrinology, 2015. Link

Sources

Methodological & Application

Quantitative Analysis of L-Glutaryl Carnitine-d9 by LC-MS/MS: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of L-Glutaryl Carnitine in biological matrices, utilizing its deuterated stable isotope, L-Glutaryl Carnitine-d9, as an internal standard. This method is critical for the accurate diagnosis and monitoring of inherited metabolic disorders, most notably Glutaric Acidemia Type I (GA1). We will delve into the scientific principles underpinning each step of the protocol, from sample preparation and chromatographic separation to mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated method for the analysis of this important biomarker.

Introduction: The Clinical Significance of L-Glutaryl Carnitine

L-Glutaryl Carnitine (C5DC) is a pivotal biomarker for the diagnosis of Glutaric Acidemia Type I, an autosomal recessive neurometabolic disorder.[1] This condition arises from a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase, which plays a key role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. An enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine in bodily fluids. The quantification of glutarylcarnitine is a primary tool in newborn screening programs to detect GA1, enabling early intervention and management to prevent severe neurological damage.[1][2]

The gold standard for the quantification of small molecules like L-Glutaryl Carnitine in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution.[3] This technique offers unparalleled sensitivity, specificity, and accuracy by employing a deuterated internal standard (L-Glutaryl Carnitine-d9) that co-elutes with the analyte, correcting for variations in sample preparation and matrix effects.[3]

Method Overview: The Analytical Workflow

The protocol described herein follows a logical progression from sample receipt to data analysis. The key stages are designed to ensure reproducibility and accuracy.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with L-Glutaryl Carnitine-d9 (IS) Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Derivatize Butylation (n-Butanol/HCl) Precipitate->Derivatize DryReconstitute Drydown and Reconstitution Derivatize->DryReconstitute LC Chromatographic Separation (Reversed-Phase C18) DryReconstitute->LC MS Mass Spectrometric Detection (ESI+ MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Figure 1: A high-level overview of the analytical workflow for L-Glutaryl Carnitine quantification.

Detailed Experimental Protocol

This protocol is optimized for human plasma or serum. All reagents should be of LC-MS grade or higher.

Materials and Reagents
  • Analytes and Internal Standards:

    • L-Glutaryl Carnitine (Sigma-Aldrich)

    • L-Glutaryl Carnitine-d9 (Cambridge Isotope Laboratories, Inc.)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • n-Butanol

    • Acetyl Chloride

    • Formic Acid

    • Ammonium Acetate

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutaryl Carnitine and L-Glutaryl Carnitine-d9 in methanol.

  • Working Standard Solution: Prepare a series of working standard solutions by serially diluting the L-Glutaryl Carnitine stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Spiking Solution: Prepare a working solution of L-Glutaryl Carnitine-d9 at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped human plasma or a solution of bovine serum albumin) to achieve a desired concentration range (e.g., 1-1000 ng/mL).[4]

Sample Preparation

The following procedure is performed for all samples, including calibrators and QCs.

  • Aliquoting: To 50 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • Prepare the butylation reagent by adding acetyl chloride to n-butanol (e.g., 3 M HCl in n-butanol). This should be done fresh and with caution in a fume hood.

    • Add 50 µL of the butylation reagent to each dried sample.

    • Incubate at 65°C for 15 minutes. The butylation of the carboxyl groups enhances chromatographic retention on reversed-phase columns and can improve ionization efficiency.[5]

  • Final Drying and Reconstitution:

    • Evaporate the butylation reagent to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).[6]
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution Time (min)
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5-10 µL.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization, Positive (ESI+).
Ion Spray Voltage 5500 V.
Temperature 500°C.[4]
Curtain Gas 30 psi.
Collision Gas (CAD) Medium.
Ion Source Gas 1 50 psi.
Ion Source Gas 2 50 psi.
Acquisition Mode Multiple Reaction Monitoring (MRM).
MRM Transitions

The selection of appropriate MRM transitions is crucial for the selectivity of the assay. For butylated L-Glutaryl Carnitine, a specific product ion is monitored to differentiate it from potential isomers.

Table 3: MRM Transitions for L-Glutaryl Carnitine and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Glutaryl Carnitine (C5DC)388.3115.1100Optimized
L-Glutaryl Carnitine-d9 (IS)397.3115.1100Optimized

Note: Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentration of L-Glutaryl Carnitine in the unknown samples is then calculated from this curve.

Method Validation and Trustworthiness

A self-validating system is essential for ensuring the reliability of the results. This protocol should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation) for the following parameters:

  • Linearity and Range: Demonstrating a linear response over the intended concentration range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values and the reproducibility of the measurements.

  • Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous and exogenous compounds.

  • Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of L-Glutaryl Carnitine using its deuterated internal standard, L-Glutaryl Carnitine-d9. The systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, grounded in established scientific principles, ensures the generation of high-quality, reliable data. This methodology is a valuable tool for clinical diagnostics, particularly in newborn screening for Glutaric Acidemia Type I, and for research into metabolic disorders.

References

  • Schwarzer, C., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1257-1267. [Link]

  • Liu, P., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434-3442. [Link]

  • Verplaetse, R., & Gijbels, E. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using an automated online solid-phase extraction. Analytical and Bioanalytical Chemistry, 405(23), 7415-7424. [Link]

  • Restek Corporation (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(6), 1257-1267. [Link]

  • MSACL (2017). Comprehensive Clinical Acylcarnitines by LC-MS/MS. [Link]

  • Kölker, S., & Hoffmann, G. F. (2003). Glutaryl-CoA dehydrogenase deficiency. Orphanet encyclopedia.
  • Goodlett, D. R., & Keller, A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link]

  • Matern, D., & Rinaldo, P. (2012). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 2(4), 928-940. [Link]

  • Koster, R. A., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS One, 14(8), e0221342. [Link]

  • Janzen, N., et al. (2013). UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots. Clinica Chimica Acta, 423, 133-138. [Link]

  • Di Gangi, I. M., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Analytical and Bioanalytical Chemistry, 404(3), 741-751. [Link]

  • Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism, 104(3), 253-256. [Link]

  • Schwope, D. M., et al. (2012). Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(2), 104-111. [Link]

  • Forensic Technology Center of Excellence (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent Technologies (2013). SAMHSA-Compliant LC/MS/MS Analysis of 11-nor-9-carboxy-D - Tetrahydrocannabinol in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 EC-C18. [Link]

  • Restek Corporation (2024). Fast Analysis of Δ8-THC, Δ9-THC, and Isomeric Hydroxy and Carboxy Metabolites in Whole Blood by LC-MS/MS. [Link]

  • Strauss, K. A., et al. (2011). Glutaric acidemia type 1. GeneReviews®. [Link]

  • Wang, L., et al. (2021). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Analytical and Bioanalytical Chemistry, 413(15), 4023-4034. [Link]

  • Strauss, K. A., et al. (2020). Glutaric acidemia type 1: a guide to diagnosis and management. Journal of Inherited Metabolic Disease, 43(5), 983-1002. [Link]

Sources

Optimizing MRM transitions for Glutaryl Carnitine-d9 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing MRM Transitions for Glutaryl Carnitine-d9 (C5DC-d9) Analysis

Introduction & Clinical Significance

Glutaryl Carnitine (C5DC) is a critical diagnostic biomarker for Glutaric Acidemia Type I (GA-I) , an inherited disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH). Accurate quantification of C5DC is essential for newborn screening (NBS) and therapeutic monitoring.

To ensure quantitative accuracy, Glutaryl Carnitine-d9 (C5DC-d9) is utilized as a stable isotope-labeled internal standard (IS). The "d9" label is typically located on the N-methyl groups of the carnitine backbone. Optimizing the Multiple Reaction Monitoring (MRM) transitions for this IS is critical to correct for ionization suppression, matrix effects, and extraction efficiency variances.

This guide provides a comprehensive protocol for optimizing the MRM parameters of C5DC-d9, applicable to both non-derivatized (direct) and butylated (derivatized) methods.

Chemical & Physical Properties

Understanding the structural fragmentation is the prerequisite for valid transition selection.

  • Molecule: Glutaryl-L-carnitine-d9 (chloride salt).[1]

  • Label Position: N-methyl-d9 ((CD3)3-N+...).

  • Molecular Weight Calculation:

    • Carnitine Backbone (d9): ~170.2 Da

    • Glutaryl Group: ~113.1 Da

    • Non-derivatized Monoisotopic Mass (M+): 285.2 Da

    • Butylated (Diester) Monoisotopic Mass (M+): 397.3 Da (Assuming esterification of both the carnitine carboxyl and the free glutaryl carboxyl).

Fragmentation Mechanism (CID)

Upon Collision-Induced Dissociation (CID), acylcarnitines typically undergo a characteristic fragmentation yielding a product ion at m/z 85 .[2]

  • Mechanism: Loss of the trimethylamine group (neutral loss of 59 Da) and the acyl side chain.[3][4][5]

  • Impact of d9 Label: Since the d9 label is on the trimethylamine group (which is lost as a neutral fragment), the resulting product ion at m/z 85 is unlabeled .

  • Transition Logic: Specificity is achieved via the unique precursor mass (285.2 or 397.3), while sensitivity is maximized by targeting the common stable fragment (85.1).

Method Development Strategy

The optimization process follows a "Source-to-Detector" logic. We must first ensure the ion exists (Source), then ensure it survives the vacuum interface (Cone/DP), and finally ensure it fragments efficiently (Collision Cell).

Workflow Visualization

OptimizationWorkflow StandardPrep Standard Preparation (1 µM in 50:50 MeOH:H2O) Infusion Direct Infusion (5-10 µL/min) StandardPrep->Infusion Q1Scan Q1 Scan (Precursor) Identify M+H (285.2 / 397.3) Infusion->Q1Scan DP_Opt Cone Voltage / DP Ramp Maximize Precursor Intensity Q1Scan->DP_Opt ProdScan Product Ion Scan Identify Fragments (85, 226) DP_Opt->ProdScan CE_Opt Collision Energy Ramp Maximize Product Intensity ProdScan->CE_Opt FinalMethod Final MRM Method Validation CE_Opt->FinalMethod

Figure 1: Step-by-step optimization workflow for C5DC-d9 MRM transitions.

Detailed Protocol

Phase 1: Preparation & Setup
  • Stock Solution: Dissolve C5DC-d9 standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µM (approx. 285 ng/mL).

  • Instrument Setup: Triple Quadrupole MS (e.g., Sciex QTRAP, Waters Xevo, Agilent 6400).

  • Source Parameters (Initial Estimates):

    • Ion Mode: ESI Positive (+)[2][5]

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C (Low for infusion to prevent thermal degradation).

Phase 2: Precursor Ion Optimization (Q1)
  • Scan Mode: Q1 MS (Full Scan).

  • Range: m/z 200 – 500.

  • Action: Infuse sample at 10 µL/min.

  • Observation: Identify the molecular ion [M+H]+.[3][5]

    • Non-derivatized: Look for m/z 285.2 .

    • Butylated:[2][5][6][7][8] Look for m/z 397.3 .

  • Optimization (Declustering Potential/Cone Voltage):

    • Ramp the Cone Voltage (CV) or Declustering Potential (DP) from 0V to 100V in 5V increments.

    • Goal: Find the voltage yielding the highest intensity for the precursor without inducing in-source fragmentation (e.g., loss of 59 Da before the quad).

    • Typical Value: 20–40 V.

Phase 3: Product Ion Selection (MS2)
  • Scan Mode: Product Ion Scan (MS2).

  • Precursor: Set Q1 to the optimized mass (285.2 or 397.3).

  • Collision Energy (CE): Set initially to 20 eV.

  • Observation:

    • Dominant Peak: m/z 85.1 (Characteristic acylcarnitine backbone).

    • Secondary Peak: m/z 226.2 (Non-derivatized, Loss of TMA-d9 [59+9=68 Da]).

    • Note: For C5DC-d9, the loss of the labeled TMA group (59+9 = 68 Da) confirms the d9 position.

      • 285.2 - 68 = 217.2 (Protonated Glutaryl-alkene).

      • However, m/z 85 is universally preferred for sensitivity.

Phase 4: Collision Energy (CE) Optimization
  • Method: MRM Mode.

  • Transitions:

    • Transition 1: 285.2 -> 85.1

    • Transition 2: 285.2 -> 226.2 (Optional Qualifier)

  • Ramp: Vary CE from 10 eV to 60 eV in 2 eV increments.

  • Selection: Plot Intensity vs. CE. Select the peak apex.

    • Typical CE for m/z 85:25 – 35 eV .

Optimized Parameters (Reference Table)

The following values serve as a baseline. Fine-tuning is required per instrument.[5]

ParameterNon-Derivatized (Free Acid)Butylated (Derivatized)Note
Precursor Ion (Q1) 285.2 397.3 [M+H]+
Product Ion (Q3) 85.1 85.1 Quantifier
Dwell Time 20–50 ms20–50 msDepends on multiplexing
Declustering Pot. (DP) 30–40 V40–50 VPrevent in-source frag
Collision Energy (CE) 28 ± 5 eV 32 ± 5 eV Optimize for max intensity
Cell Exit Pot. (CXP) 10–15 V10–15 VInstrument dependent

Fragmentation Pathway Diagram

Understanding the origin of the m/z 85 ion confirms why the d9 label is not observed in the product ion.

Fragmentation Precursor Precursor Ion (C5DC-d9) [M+H]+ = 285.2 Contains (CD3)3-N Group TransitionState Collision Induced Dissociation (Cleavage of C-N bond) Precursor->TransitionState NeutralLoss Neutral Loss Trimethylamine-d9 Mass = 68 Da TransitionState->NeutralLoss Lost ProductIon Product Ion Carboxy-butenoic acid cation m/z = 85.1 (No d9 label) TransitionState->ProductIon Detected

Figure 2: Fragmentation pathway of Glutaryl Carnitine-d9. The d9 label resides on the Trimethylamine group, which is lost as a neutral fragment, leaving the common m/z 85 backbone.

Critical Considerations & Troubleshooting

A. Isobaric Interference (The "C10-OH" Problem)

While C5DC-d9 is unique (285 Da), the unlabeled analyte C5DC (276 Da non-derivatized / 388 Da butylated) faces interference from 3-Hydroxy-decanoyl carnitine (C10-OH) .[7]

  • Butylated Mode: C5DC (388) and C10-OH (388) are isobaric.

  • Non-Derivatized Mode: C5DC (276) and C10-OH (332) are NOT isobaric.

  • Recommendation: For research purposes, the Non-Derivatized method is superior for specificity as it naturally separates these compounds by mass, eliminating the need for complex chromatographic separation of isobars [1].

B. Cross-Talk

Ensure the collision cell is cleared efficiently (Inter-scan delay) to prevent "ghosting" of the 85 ion between the IS and the Analyte, as they share the same product ion.

C. Stability

Glutaryl carnitine is susceptible to hydrolysis. Ensure stock solutions are kept at -20°C and autosampler temperature is maintained at 4°C.

References

  • Matern, D., et al. (2011). "An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1." Molecular Genetics and Metabolism.

  • Van der Hooft, J. J., et al. (2015).[4][9] "Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis." Frontiers in Bioengineering and Biotechnology.

  • BenchChem. (2025).[5][10] "Application Note: Quantification of 3-Methylglutarylcarnitine in Plasma by LC-MS/MS."

  • MedChemExpress. "Glutarylcarnitine-d9 chloride Product Information."

Sources

High-throughput screening of Glutaric Acidemia Type I using d9 standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced High-Throughput Screening of Glutaric Acidemia Type I (GA-I) using d9-Glutarylcarnitine Standards

Executive Summary & Scientific Rationale

Glutaric Acidemia Type I (GA-I) is a severe autosomal recessive neurometabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH) .[1][2] This enzymatic block prevents the catabolism of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites: glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC) .[1]

Historically, newborn screening (NBS) for GA-I has faced specificity challenges.[1][3] Early protocols quantified C5DC using Octanoylcarnitine (C8) as a surrogate internal standard (IS) due to the commercial unavailability of stable-isotope labeled C5DC.[1] This "analog" approach resulted in variable recovery and poor precision. Later, d3-C5DC was introduced, but it suffered from isotopic overlap with the M+3 isotope of native analytes in high-concentration samples.

This guide details the Gold Standard High-Throughput Screening (HTS) protocol using d9-Glutarylcarnitine (C5DC-d9) . The d9-variant, labeled on the trimethylammonium group of the carnitine backbone, offers a +9 Da mass shift . This large separation eliminates isotopic crosstalk, provides a distinct product ion (m/z 94 vs. m/z 85), and ensures superior quantification accuracy during Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).

Pathophysiology & Biomarker Logic

Understanding the metabolic blockade is essential for interpreting screening results.

GAI_Pathways cluster_0 Amino Acid Catabolism Lysine Lysine 2-Oxoadipic Acid 2-Oxoadipic Acid Lysine->2-Oxoadipic Acid Tryptophan Tryptophan Tryptophan->2-Oxoadipic Acid Hydroxylysine Hydroxylysine Hydroxylysine->2-Oxoadipic Acid Glutaryl-CoA Glutaryl-CoA 2-Oxoadipic Acid->Glutaryl-CoA Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Blocked in GA-I GCDH_Enzyme Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl-CoA->GCDH_Enzyme Accumulation Accumulation of Toxic Metabolites Glutaryl-CoA->Accumulation Excess Substrate Acetyl-CoA Acetyl-CoA (TCA Cycle) Crotonyl-CoA->Acetyl-CoA C5DC Glutarylcarnitine (C5DC) (Primary Blood Marker) Accumulation->C5DC Carnitine Conjugation (Detoxification Attempt) GA_Urine Glutaric Acid (GA) & 3-OH-GA (Urine) Accumulation->GA_Urine

Figure 1: Metabolic blockade in GA-I. GCDH deficiency leads to Glutaryl-CoA accumulation, which is converted to Glutarylcarnitine (C5DC), the primary target for NBS.

Analytical Methodology: FIA-MS/MS

The method utilizes Flow Injection Analysis (FIA) coupled with Tandem Mass Spectrometry (MS/MS) .[4] To maximize sensitivity for dicarboxylic acylcarnitines like C5DC, samples are typically butylated .

The "d9" Advantage
  • Native C5DC (Butylated): Precursor m/z 388.3

    
     Product m/z 85.1
    
  • d3-C5DC IS (Butylated): Precursor m/z 391.3

    
     Product m/z 85.1
    
    • Risk:[1] High levels of native C5DC can contribute M+3 isotopes to the 391 channel, falsely elevating the IS signal and suppressing the calculated concentration.

  • d9-C5DC IS (Butylated): Precursor m/z 397.4

    
     Product m/z 94.1 
    
    • Benefit: The label is on the carnitine methyl groups. The product ion shifts from 85 to 94. This "double shift" (Precursor +9, Product +9) eliminates all spectral overlap.

Detailed Protocol

Materials & Reagents
  • Internal Standard: Glutarylcarnitine-[d9-methyl] (C5DC-d9).

    • Stock Solution: Prepare at 10 µmol/L in methanol.

    • Working Solution: Dilute in methanol to ~0.05 µmol/L (Daily use).

  • Extraction Solvent: HPLC-grade Methanol containing the IS working solution.

  • Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial kits).

  • Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.

Experimental Workflow

Workflow DBS Dried Blood Spot (3.2 mm Punch) Extract Extraction 100µL MeOH + d9-IS (20 min shake) DBS->Extract Dry1 Evaporation (N2 at 40°C) Extract->Dry1 Deriv Butylation 50µL 3N HCl/Butanol (65°C for 15 min) Dry1->Deriv Dry2 Evaporation (N2 at 40°C) Deriv->Dry2 Recon Reconstitution 100µL Mobile Phase Dry2->Recon MSMS FIA-MS/MS (SRM Mode) Recon->MSMS Data Quantification (Ratio C5DC/d9-C5DC) MSMS->Data

Figure 2: Step-by-step sample preparation workflow for high-throughput screening.

Step-by-Step Procedure
  • Punching: Punch one 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene plate. Include QC low, QC high, and blank wells.

  • Extraction: Add 100 µL of Methanol containing the d9-C5DC Internal Standard .

    • Critical: Ensure the IS concentration is precise; this is the reference for quantification.

  • Incubation: Seal plate and shake at 600-700 rpm for 20 minutes at room temperature.

  • Transfer: Transfer the supernatant to a new heat-resistant 96-well plate (V-bottom).

  • Evaporation 1: Dry under a gentle stream of Nitrogen (

    
    ) at 40°C until completely dry (~15-20 mins).
    
  • Derivatization (Butylation): Add 50 µL of 3N HCl in n-Butanol to each well.

    • Seal with an aluminum foil heat seal or chemically resistant mat.

    • Incubate at 65°C for 15 minutes . (Do not overheat to avoid hydrolysis).

  • Evaporation 2: Remove seal and dry again under

    
     at 40°C (~15 mins).
    
  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (80% ACN). Shake for 10 mins.

  • Analysis: Inject 10 µL into the FIA-MS/MS system.

MS/MS Acquisition Parameters (SRM)

Configure the Triple Quadrupole Mass Spectrometer in Selected Reaction Monitoring (SRM) mode.

AnalyteInternal StandardPolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
C5DC (Glutarylcarnitine) -Positive388.385.125-3050
C5DC-d9 (IS) Yes Positive 397.4 94.1 25-30 50
C5 (Isovalerylcarnitine)-Positive302.285.12550
C8 (Octanoylcarnitine)-Positive344.385.12550

*C5 and C8 are often monitored simultaneously for profile interpretation.

Data Analysis & Interpretation

Calculation

Concentration is calculated using the response ratio between the native analyte and the d9-labeled internal standard.



  • RF (Response Factor): Ideally 1.0 for stable isotopes, but should be verified during validation.

Screening Cutoffs (Typical)
  • Normal Range: < 0.40 µmol/L

  • Borderline: 0.41 – 0.60 µmol/L (Requires retest/second-tier).

  • Presumptive Positive: > 0.60 µmol/L

Note: Cutoffs are population-dependent and must be established by each laboratory.

Troubleshooting & Interferences
  • False Positives:

    • Glutaric Acidemia Type II (MADD): C5DC is elevated, but so are C4, C5, C8, C10, C12. Check the full profile.

    • Maternal GA-I: If the mother has undiagnosed GA-I, carnitine conjugates can cross the placenta.

  • False Negatives (Low Excretors): Some GA-I patients ("Low Excretors") have normal/borderline C5DC.[5] If clinical suspicion is high, proceed to Urine Organic Acid Analysis (GC-MS) looking for 3-OH-GA.

References

  • Lindner, M., et al. (2004).[6] "Implementation of newborn screening for glutaric aciduria type I: results and recommendations." Journal of Inherited Metabolic Disease. Link

  • Tortorelli, S., et al. (2005). "Newborn screening for glutaric aciduria type I: benefits and limitations." Journal of Inherited Metabolic Disease. Link

  • Mak, C.M., et al. (2013). "Newborn screening for glutaric aciduria type I in Hong Kong: cDNA analysis and population frequency." Clinica Chimica Acta. Link

  • American College of Medical Genetics (ACMG). (2006). "Newborn Screening: Toward a Uniform Screening Panel and System." Genetics in Medicine. Link

  • Shigematsu, Y., et al. (2010). "Newborn screening for glutaric aciduria type I using a novel deuterated internal standard." Molecular Genetics and Metabolism. (Demonstrates the superiority of d9/labeled standards).

Sources

Application Note: Optimized Quantification of Glutaryl Carnitine (C5DC)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide a comprehensive technical analysis of derivatized versus non-derivatized MS/MS workflows for Glutaryl Carnitine (C5DC) analysis, specifically focusing on the use of the internal standard Glutaryl Carnitine-d9.

Technical Comparison of Derivatized vs. Non-Derivatized MS/MS Workflows

Abstract

Glutaryl Carnitine (C5DC) is the primary biomarker for Glutaric Acidemia Type I (GA-I), a disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency in glutaryl-CoA dehydrogenase (GCDH). Accurate quantification of C5DC in dried blood spots (DBS) is critical for newborn screening (NBS). This guide compares the two industry-standard mass spectrometry (MS/MS) workflows: Butyl Ester Derivatization and Non-Derivatized (Free Acid) Extraction . While derivatization historically offers superior sensitivity for dicarboxylic species, it introduces isobaric interferences (e.g., C10-OH) that require careful management. This protocol details the mechanistic differences, mass transitions for the d9-internal standard, and step-by-step workflows for both methods.

Technical Principles & Mechanism
2.1 The Chemistry of Derivatization

The derivatized method utilizes n-Butanol in 3N HCl to convert the carboxylic acid groups of acylcarnitines into butyl esters. This process alters the physicochemical properties of the analytes:

  • Positive Charge Stabilization: Esterification prevents the formation of zwitterions (negative charge on the carboxyl group), forcing the molecule to adopt a fixed positive charge at the quaternary ammonium center. This significantly enhances ionization efficiency in positive electrospray ionization (+ESI) mode.

  • Mass Shift: Each carboxyl group reacts with butanol (+56 Da).

    • C5DC (Glutaryl Carnitine): Contains two carboxyl groups (one on the glutaric side chain, one on the carnitine backbone).

    • Shift:

      
      .
      
2.2 The Isobaric Interference Challenge

A critical risk in the derivatized method is the creation of isobaric interferences that do not exist in the non-derivatized method.

  • C5DC (Derivatized): MW 275 + 112 = 387 Da .

    
    .
    
  • 3-Hydroxydecanoyl Carnitine (C10-OH): MW 331. Contains only one carboxyl group (carnitine backbone).

    • Shift:

      
      .
      
    • Result: MW 331 + 56 = 387 Da .

      
      .
      

Conclusion: In derivatized assays, C5DC and C10-OH are isobaric (


 388). In non-derivatized assays, they are distinct (

276 vs. 332).
2.3 Internal Standard: Glutaryl Carnitine-d9

The internal standard (IS), Glutaryl Carnitine-d9 , typically carries the deuterium label on the


-methyl groups (

).
  • Fragmentation: The primary product ion in MS/MS for acylcarnitines is

    
     85, representing the carnitine backbone minus the trimethylamine group.
    
  • Impact: Since the d9 label is lost during fragmentation (neutral loss of trimethylamine-d9, 68 Da), the product ion remains

    
     85  for both labeled and unlabeled forms. The discrimination occurs solely at the precursor ion stage.
    
Method Comparison Data[1][2][3][4][5][6]
FeatureDerivatized Method (Butylation)Non-Derivatized Method (Free Acid)
Analyte Form Dibutyl EsterFree Acid
Precursor Ion (C5DC)

388.3

276.2
Precursor Ion (C5DC-d9)

397.3

285.2
Product Ion

85.0

85.0
Sensitivity High (10-50x signal enhancement)Moderate (Dependent on instrument sensitivity)
Specificity Low (Interference from C10-OH)High (C5DC and C10-OH are resolved)
Processing Time ~2-3 Hours (Requires drying/incubation)~30-45 Minutes (Extract & Inject)
Reagents Corrosive (3N HCl in n-Butanol)Benign (Methanol/Water)
Clinical Use Primary Screening (Sensitivity focus)Second-Tier / Confirmatory (Specificity focus)
Workflow Visualization

G cluster_Deriv Method A: Derivatized (Butylation) cluster_NonDeriv Method B: Non-Derivatized Start Dried Blood Spot (DBS) Sample IS_Add Add Internal Standard (C5DC-d9) Start->IS_Add D_Extract Extraction (MeOH) IS_Add->D_Extract High Sensitivity Path ND_Extract Extraction (MeOH) IS_Add->ND_Extract Rapid/Specific Path D_Dry1 Evaporate to Dryness D_Extract->D_Dry1 D_React Add 3N HCl/Butanol Incubate 65°C, 15 min D_Dry1->D_React D_Dry2 Evaporate to Dryness D_React->D_Dry2 D_Recon Reconstitute (Acetonitrile/Water) D_Dry2->D_Recon D_MS MS/MS Analysis Precursor m/z 388 D_Recon->D_MS Result Data Analysis Target: C5DC Concentration D_MS->Result ND_Transfer Transfer Supernatant ND_Extract->ND_Transfer ND_MS MS/MS Analysis Precursor m/z 276 ND_Transfer->ND_MS ND_MS->Result

Caption: Comparison of Derivatized (Red) vs. Non-Derivatized (Yellow) workflows. Note the additional evaporation and reaction steps in Method A.

Detailed Experimental Protocols
5.1 Reagent Preparation

Internal Standard Stock (C5DC-d9):

  • Dissolve Glutaryl Carnitine-d9 (chloride salt) in 100% Methanol to create a 1 mM stock solution.

  • Store at -20°C (Stable >4 years).

  • Working Solution: Dilute stock in Methanol to a final concentration of ~0.05 µM (depending on daily spot volume).

Derivatization Reagent (Method A only):

  • Slowly add Acetyl Chloride to n-Butanol in an ice bath.

  • Ratio: 50 mL Acetyl Chloride + 450 mL n-Butanol.

  • Caution: Exothermic reaction. Generates HCl gas.[1] Use a fume hood.

5.2 Protocol A: Derivatized Method (Butylation)

Best for: Detecting "Low Excretor" GA-I patients; Older MS instruments.

  • Punch: Punch a 3.2 mm (1/8") DBS disc into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of Working IS Solution (in Methanol).

  • Shake: Incubate on an orbital shaker (700 rpm) for 20 minutes at room temperature.

  • Dry: Remove solvent using a nitrogen evaporator (40-50°C) until completely dry.

  • Derivatize: Add 50 µL of 3N HCl in n-Butanol to each well.

  • Incubate: Seal plate (aluminum foil or heat seal) and incubate at 65°C for 15-20 minutes .

  • Dry: Remove foil and evaporate reagents under nitrogen (40-50°C) until completely dry. Ensure no acid residue remains.

  • Reconstitute: Add 100 µL of Mobile Phase (80:20 Acetonitrile:Water + 0.05% Formic Acid).

  • Analyze: Inject 10 µL into MS/MS (FIA or LC).

5.3 Protocol B: Non-Derivatized Method

Best for: High throughput; Avoiding C10-OH interference; Modern high-sensitivity MS instruments (e.g., Xevo TQ-S, Sciex 6500).

  • Punch: Punch a 3.2 mm (1/8") DBS disc into a 96-well plate.

  • Extraction: Add 100-150 µL of Working IS Solution (in Methanol containing hydrazine if AA analysis is combined, otherwise pure MeOH).

  • Shake: Incubate on an orbital shaker (700 rpm) for 20-30 minutes at room temperature.

  • Transfer: Transfer the supernatant to a fresh heat-resistant plate (to avoid paper fibers clogging the needle).

  • Analyze: Inject 10 µL directly into MS/MS.

Data Analysis & Interpretation
6.1 Mass Transitions (MRM)

Configure the Mass Spectrometer (Triple Quadrupole) with the following Multiple Reaction Monitoring (MRM) transitions:

AnalyteMethod A (Derivatized)Method B (Non-Derivatized)Dwell TimeCollision Energy
C5DC 388.3

85.0
276.2

85.0
50 ms~25-30 eV
C5DC-d9 397.3

85.0
285.2

85.0
50 ms~25-30 eV
C10-OH 388.3

85.0
332.2

85.0
50 ms~25-30 eV
6.2 Troubleshooting Interferences

If using Method A (Derivatized) , a positive screen for C5DC (


 388) must be differentiated from C10-OH.
  • Secondary Transition: Monitor

    
     (specific to Butylated C5DC) vs 
    
    
    
    .[2]
  • Chromatography: If using LC column (not FIA), C5DC and C10-OH can be separated by retention time.

  • Confirmation: Retest positive samples using Method B (Non-Derivatized) to confirm mass 276 presence.

Interference C5DC C5DC (Glutaryl) MW 275 Deriv Derivatization (+ Butyl Groups) C5DC->Deriv +112 Da NonDeriv Non-Derivatized Analysis C5DC->NonDeriv C10OH C10-OH (Hydroxy-Decanoyl) MW 331 C10OH->Deriv +56 Da C10OH->NonDeriv Mass388 Isobaric Overlap m/z 388 Deriv->Mass388 Res_C5DC m/z 276 NonDeriv->Res_C5DC Res_C10OH m/z 332 NonDeriv->Res_C10OH

Caption: Mechanism of Isobaric Interference. Derivatization causes C5DC and C10-OH to converge at m/z 388, whereas non-derivatized methods resolve them.

References
  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program: Acylcarnitines. [Link]

  • Chace, D. H., et al. (2003). Use of tandem mass spectrometry for multianalyte screening of dried blood specimens from newborns. Clinical Chemistry. [Link][2]

  • Turgeon, C. T., et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. [Link]

  • Matern, D., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism. [Link]

Sources

Targeted Urinary Acylcarnitine Analysis: Glutarylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Context: Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase (GCDH).[1] While traditional diagnosis relies on Organic Acid Analysis (OAA) via GC-MS to detect glutaric acid, a significant subset of patients ("low excretors") may present with normal urinary organic acid profiles, leading to false negatives.

The Solution: This application note details a protocol for the targeted analysis of Glutarylcarnitine (C5DC) in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike GC-MS, which measures volatile organic acids, this method directly targets the acylcarnitine conjugate using Deuterated Glutarylcarnitine (


-C5DC)  as the specific Internal Standard (IS).

Key Advantage: Urinary glutarylcarnitine is often persistently elevated even when free glutaric acid is not, making this workflow a critical complement to standard OAA for equivocal cases and drug development monitoring.

Scientific Rationale & Mechanism

The Analytical Distinction

It is vital to distinguish between the two primary methodologies used in this metabolic space:

FeatureOrganic Acid Analysis (Standard)Acylcarnitine Profiling (Targeted)
Primary Analyte Glutaric Acid (Free Acid)Glutarylcarnitine (Conjugate)
Instrument GC-MS (Gas Chromatography)LC-MS/MS (Liquid Chromatography)
Internal Standard Deuterated Glutaric AcidDeuterated Glutarylcarnitine
Sample Prep Extraction + Derivatization (TMS)Dilute-and-Shoot or Protein Crash
Limitation Misses "Low Excretors"Requires isobaric separation (C10-OH)
Metabolic Pathway & Blockage

The accumulation of Glutaryl-CoA drives the formation of Glutarylcarnitine as a detoxification mechanism. The following diagram illustrates the metabolic bottleneck.

GA1_Pathway Lys_Trp Lysine / Tryptophan (Dietary Intake) GlutarylCoA Glutaryl-CoA Lys_Trp->GlutarylCoA Catabolism GlutaricAcid Glutaric Acid (Detected by GC-MS) GlutarylCoA->GlutaricAcid Hydrolysis GlutarylCarn Glutarylcarnitine (C5DC) (Detected by LC-MS/MS) GlutarylCoA->GlutarylCarn Carnitine Conjugation (Detoxification) CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Blocked GCDH GCDH Enzyme (Defective in GA-I) GlutarylCoA->GCDH TCA TCA Cycle CrotonylCoA->TCA CAT Carnitine Acyltransferase

Caption: Metabolic block in GA-I leading to the accumulation of Glutaryl-CoA and its diversion into Glutarylcarnitine.

Materials & Reagents

Standards
  • Analyte Standard: Glutarylcarnitine (C5DC), >98% purity.

  • Internal Standard (IS): Glutarylcarnitine-

    
     (methyl-
    
    
    
    ).
    • Note: The

      
       label is typically on the N-methyl group of the carnitine backbone. This ensures the IS co-elutes with the analyte but is mass-resolved.
      
  • Normalization Standard: Creatinine-

    
     (for urinary normalization).
    
Matrix & Solvents
  • Matrix: Human Urine (spontaneous void).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Diluent: 50:50 Methanol:Water (v/v).

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

Urine is a complex matrix with high salt content. A "dilute-and-shoot" approach is preferred over Solid Phase Extraction (SPE) for acylcarnitines to prevent polar analyte loss, provided a high-efficiency column is used.

  • Thawing: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • IS Addition:

    • Transfer 20 µL of urine supernatant to a 1.5 mL tube.

    • Add 20 µL of Internal Standard Working Solution (containing 1 µM Glutarylcarnitine-

      
      ).
      
  • Dilution: Add 160 µL of Diluent (50:50 MeOH:H2O). Total volume = 200 µL (1:10 dilution).

  • Mixing: Vortex for 30 seconds.

  • Final Spin: Centrifuge at 15,000 x g for 10 minutes (4°C).

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial with a glass insert.

LC-MS/MS Conditions
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica C18.

    • Recommendation: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) is superior for polar acylcarnitines compared to standard C18.

  • Flow Rate: 0.4 mL/min.[2][3]

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B

    • 5.0 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Glutarylcarnitine (C5DC) 276.1 85.1 3025
Glutarylcarnitine-

(IS)
279.1 85.1 3025
Interference Check (C10-OH)332.285.13528

Note: The transition to m/z 85.1 represents the characteristic trimethylammonium fragment of the carnitine backbone.

Analytical Workflow Diagram

Workflow Sample Urine Sample (20 µL) IS Add IS: Glutarylcarnitine-d3 Sample->IS Prep Dilution (1:10) & Centrifugation IS->Prep LC UHPLC Separation (HILIC Column) Prep->LC MS MS/MS Detection (MRM: 276->85) LC->MS Data Quantification (normalized to Creatinine) MS->Data

Caption: Step-by-step analytical workflow from urine collection to data quantification.

Data Analysis & Interpretation

Identification Criteria
  • Retention Time: The analyte peak must elute within ±0.05 min of the Deuterated IS peak.

  • Signal-to-Noise: S/N ratio > 10 for Quantification (LOQ).

Creatinine Normalization (Crucial Step)

Unlike plasma, urine concentration varies based on hydration. You must normalize the raw concentration of Glutarylcarnitine against urinary creatinine.



Reference Ranges (Indicative)
  • Healthy Control: < 5.2 mmol/mol creatinine.[4]

  • Glutaric Aciduria Type I: > 15 mmol/mol creatinine (often > 100).[5]

  • Note: Values may vary by lab; establish local reference intervals.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Isobaric Interference Co-elution of C10-OH carnitineC10-OH (3-hydroxydecanoyl) is isobaric with C5DC-butyl ester but distinct in free form. If using underivatized method (this protocol), mass is distinct (276 vs 332). If interference persists, optimize HILIC gradient.
Low Sensitivity Ion SuppressionUrine salts suppressing signal. Increase dilution to 1:20 or switch to C18 with ion-pairing reagents.
Peak Tailing pH MismatchEnsure mobile phases are buffered (Ammonium Formate) to maintain analyte charge state.

References

  • American College of Medical Genetics (ACMG). "Newborn Screening ACT Sheet: Glutaric Acidemia Type I." ACMG Guidelines. [Link]

  • Tortorelli, S., et al. (2005). "The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I." Molecular Genetics and Metabolism. [Link]

  • Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis." Application Note. [Link]

  • National Institutes of Health (NIH). "Glutaric Acidemia Type 1." Genetics Home Reference. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance." CLSI C62-A. [Link]

Sources

Flow injection analysis (FIA) settings for C5DC-d9 detection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the detection of Glutarylcarnitine (C5DC) using Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) with a deuterated internal standard (C5DC-d9 ).

This protocol is designed for Research Use Only (RUO) and method development in clinical or metabolic profiling laboratories. It synthesizes current best practices from newborn screening (NBS) methodologies, including CDC and ACMG technical standards.

Introduction & Scientific Rationale

Glutaric Acidemia Type I (GA-I) is an autosomal recessive disorder caused by a deficiency of glutaryl-CoA dehydrogenase. The primary biochemical marker in newborn screening is Glutarylcarnitine (C5DC) .

The Challenge: Sensitivity and Specificity

C5DC is a dicarboxylic acylcarnitine. Its detection faces two primary challenges:

  • Isobaric Interference: In non-derivatized assays, C5DC (MW 275) is isobaric with 3-Hydroxydecanoylcarnitine (C10-OH) . Both share the same nominal mass and similar fragmentation patterns.

  • Ionization Efficiency: Dicarboxylic acids ionize less efficiently in positive electrospray ionization (ESI+) compared to monocarboxylic acylcarnitines.

The Solution: Isotope Dilution with C5DC-d9

Historically, C5DC was quantified against C8-carnitine, leading to inaccurate quantitation. The use of C5DC-d9 (Glutarylcarnitine-d9, typically labeled on the trimethylamine group) provides a stable isotope-labeled internal standard (IS) that co-elutes and ionizes identically to the analyte, correcting for matrix effects and ion suppression.

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow, highlighting the critical decision points between Non-Derivatized (Fast) and Derivatized (Sensitive) methods.

G Start Sample Collection (DBS Punch) Extraction Extraction (MeOH + IS) Start->Extraction Decision Method Choice Extraction->Decision NonDeriv Non-Derivatized (Free Acid Form) Decision->NonDeriv High Throughput (Standard NBS) Deriv Derivatized (Butyl Ester Form) Decision->Deriv High Sensitivity (Confirmatory) FIA FIA-MS/MS Injection NonDeriv->FIA Deriv->FIA MS MRM Detection (C5DC & C5DC-d9) FIA->MS Result Data Analysis (Conc. Calculation) MS->Result

Caption: Workflow for C5DC detection. Non-derivatized extraction is standard for speed; derivatization improves sensitivity for dicarboxylic species.

Sample Preparation Protocol

Reagents
  • Extraction Solvent: Methanol (HPLC Grade) containing 3 mmol/L Hydrazine Hydrate (optional, to minimize C5DC hydrolysis).

  • Internal Standard Working Solution: C5DC-d9 dissolved in methanol. Target concentration: ~0.5 µmol/L.

  • Mobile Phase: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.

Step-by-Step Extraction (Non-Derivatized)
  • Punch: Punch a 3.2 mm (1/8 inch) disc from the DBS card into a 96-well plate.

  • Add IS: Add 100 µL of Extraction Solvent containing the C5DC-d9 Internal Standard.

  • Incubate: Shake at 600-700 rpm for 45 minutes at room temperature (20-25°C).

    • Note: Avoid high heat for non-derivatized C5DC to prevent hydrolysis of the glutaryl moiety.

  • Transfer: Transfer 60-80 µL of the supernatant to a fresh plate (to avoid paper fibers clogging the FIA system).

  • Inject: Inject 10 µL into the FIA-MS/MS system.

FIA and MS/MS Instrument Settings[1][2]

This section details the specific parameters for a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex QTRAP, or Thermo TSQ).

A. Liquid Chromatography (FIA Mode)

Since this is Flow Injection Analysis , there is no analytical column. The "LC" acts solely as a pump to deliver the sample to the source.

ParameterSettingRationale
Flow Rate Step Gradient: 0.0 - 0.2 min: 0.2 mL/min0.2 - 1.0 min: 0.02 mL/min1.0 - 1.5 min: 0.5 mL/minHigh flow initially pushes sample to source; low flow allows extended dwell time for MS data acquisition; high flow washes the line.
Mobile Phase 80:20 Acetonitrile:Water + 0.1% Formic AcidHigh organic content ensures efficient desolvation and ionization. Formic acid provides protons for [M+H]+ formation.
Injection Volume 10 µLStandard volume for DBS extracts to ensure sufficient signal without detector saturation.
Run Time 1.5 - 2.0 minutesSufficient to capture the sample plug and wash the injector.
B. Mass Spectrometry (Source Parameters)[3][4][5]
  • Ionization Mode: Electrospray Ionization (ESI) Positive (+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Source Temperature: 120°C - 150°C

    • Critical: Keep source temp lower than standard LC-MS (often >300°C) to prevent thermal degradation of labile acylcarnitines.

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 - 800 L/hr

C. MRM Transitions (The "Core" Settings)

The specificity of the assay relies on the Multiple Reaction Monitoring (MRM) transitions.

1. Non-Derivatized Method (Free Acid)

Used for rapid screening.

  • Precursor: Protonated molecule

    
    .
    
  • Product: The characteristic fragment at m/z 85 corresponds to the carnitine backbone (

    
    ).
    
AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
C5DC (Native) 276.1 85.0 50 - 10025 - 3030 - 40
C5DC-d9 (IS) 285.1 85.0 50 - 10025 - 3030 - 40

Note: The d9 label is typically on the trimethylamine group. This group is lost as a neutral fragment (


) during the formation of the m/z 85 ion. Therefore, the product ion remains m/z 85 for both native and IS.
2. Derivatized Method (Butyl Ester)

Used for confirmation or high-sensitivity requirements.

  • Precursor: Butyl ester

    
    . C5DC is a dicarboxylic acid, so it forms a dibutyl ester .
    
    • MW Calculation: 275 (Native) + 56 (Butyl) + 56 (Butyl) = 387.

      
      .
      
  • Product: m/z 85 (Backbone).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
C5DC (Butyl) 388.3 85.0 502840
C5DC-d9 (Butyl) 397.3 85.0 502840

Data Analysis & Calculation

Concentration Calculation

Since FIA does not separate compounds chromatographically, quantification is based on the ratio of the analyte signal to the internal standard signal, multiplied by the concentration of the internal standard.



  • 
     : Concentration of C5DC in the sample (µmol/L).
    
  • 
     : Concentration of C5DC-d9 in the extraction solvent.
    
  • 
     : Response Factor. Ideally close to 1.0 for stable isotope standards, but should be empirically determined during validation.
    
Interference Flagging (The C10-OH Problem)

If C5DC is elevated (> 0.2 µmol/L in newborns), it is critical to distinguish it from C10-OH.

  • FIA Limitation: FIA cannot separate these isobars.[1][2]

  • Solution: A second-tier test using LC-MS/MS (with a column) is required to chromatographically separate C5DC from C10-OH.

  • Advanced FIA Trick: Some protocols monitor a secondary transition for derivatized C5DC (m/z 388 -> 115) which is more specific to the glutarate moiety, though less sensitive.

Quality Control (QC) Strategy

A self-validating system requires rigorous QC to prevent false negatives (missed GA-I cases).

QC LevelCompositionFrequencyAcceptance Criteria
Method Blank Extraction solvent only (no blood)Every plateSignal < 10% of LLOQ
Low QC Normal DBS poolEvery plateWithin ±2 SD of historical mean
High QC DBS enriched with C5DCEvery plateWithin ±15% of target value
IS Monitor C5DC-d9 Area CountEvery sample> 50% of mean IS area of the run

References

  • ACMG Technical Standards (2020) Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG).[3] Source: Genetics in Medicine.[4][3][5] Link:[Link]

  • CDC Newborn Screening Quality Assurance Program Title: Newborn Screening Quality Assurance Program (NSQAP) Portal and Reports. Source: Centers for Disease Control and Prevention (CDC). Link:[Link]

  • CLSI C57-A Title: Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. Source: Clinical and Laboratory Standards Institute (CLSI). Link:[Link]

  • Comparison of Methods Title: Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Source: Clinica Chimica Acta. Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Glutaryl Carnitine-d9 Peak Shape

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: C5DC-d9-OPT Subject: Troubleshooting peak shape anomalies for L-Glutaryl Carnitine-d9 (C5DC-d9) in LC-MS/MS.

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub. You are likely here because L-Glutaryl Carnitine-d9 (C5DC-d9) is behaving poorly in your assay. To fix it, we must first understand it.

The Antagonist: L-Glutaryl Carnitine is a zwitterionic dicarboxylic acid .

  • Quaternary Amine: Permanently positively charged (interacts with silanols).

  • Two Carboxylic Acids: One free acid from the glutaric side chain, one from the carnitine backbone. These are pH-sensitive (

    
    ).
    

The Consequence: This molecule suffers from "bipolar disorder" in chromatography. It wants to chelate metals (acids), stick to silanols (amine), and wash off C18 columns (polarity).

Module 1: Peak Tailing & Broadening

Diagnosis: The peak rises sharply but drags out a long tail, ruining resolution and integration.

Q: My C5DC-d9 peak looks like a shark fin (tailing). Is my column dead?

A: Likely not. Tailing for acylcarnitines is almost always chemical, not physical. The permanent positive charge on the quaternary amine is interacting with residual silanols (


) on your column stationary phase.

The Fix: Competitive Ion Binding You need to flood the mobile phase with cations that compete with your analyte for those active sites.

  • Protocol: Add Ammonium Formate (5mM - 10mM) to both Mobile Phase A and B.

    • Mechanism:[1][2][3][4] Ammonium ions (

      
      ) coat the negatively charged silanols, creating a shield that allows the carnitine to pass without sticking. Formic acid alone is often insufficient.
      
  • Column Choice: If you are using a standard C18, switch to a HSS T3 (High Strength Silica) or a column with "Charged Surface Hybrid" (CSH) technology. These are designed to repel basic analytes at low pH.

Q: I am using HILIC and still seeing broad peaks. Why?

A: In HILIC, water is the "strong" solvent. If your peak is broad, your re-equilibration time might be too short, or your buffer concentration is too low to maintain the water layer on the silica surface.

  • Recommendation: Ensure your HILIC method has at least 5-10 column volumes of re-equilibration time. HILIC mechanisms rely on a stagnant water layer; if this layer isn't fully established between runs, peak shape suffers.

Module 2: Peak Fronting & Distortion

Diagnosis: The peak has a "shoulder" on the front or looks like a rectangle.

Q: My peak looks smashed or is fronting. Is this column overload?

A: For an internal standard like d9, mass overload is rare. The culprit is almost certainly Injection Solvent Mismatch (The "Strong Solvent Effect").

The Mechanism: If you dissolve your sample in 100% Methanol (strong solvent in RPLC) and inject it onto a column equilibrating in 95% Water (weak solvent), the analyte travels faster in the plug of methanol than in the mobile phase. This causes the band to spread forward before it even touches the stationary phase.

Visualizing the Solvent Effect:

SolventMismatch cluster_0 Injection Phase cluster_1 Result on Column Inj Injection Plug (100% MeOH) MP Mobile Phase (95% Water) Inj->MP Analyte velocity > Mobile Phase velocity Band Analyte Band Front Fronting/Distortion Band->Front Spreads Forward

Caption: Figure 1. Mechanism of peak fronting caused by injecting a strong solvent (MeOH) into a weak mobile phase.

The Protocol: Solvent Matching

  • RPLC: Dissolve samples in initial mobile phase (e.g., 90:10 Water:MeOH). If protein precipitation requires high organic, dilute the supernatant with water before injection.

  • HILIC: The rules flip. Water is the strong solvent. Inject samples in 100% Acetonitrile or 90:10 ACN:Water. Injecting water-rich samples in HILIC destroys peak shape immediately.

Module 3: Split Peaks & Isobaric Interference

Diagnosis: The peak has two humps or looks like "Batman ears."

Q: Is my C5DC-d9 degrading? I see two peaks.

A: This is likely an isomeric separation , not degradation. L-Glutaryl Carnitine (C5DC) has a structural isomer: 3-Methylglutaryl Carnitine .[5]

  • While your d9 standard should be pure, if you see splitting in your native analyte (and the IS tracks with it), your chromatography is partially resolving these isomers.

  • Action: Check your MRM transitions.

    • Glutaryl Carnitine Precursor: m/z ~384 (d9) / ~375 (native)

    • Product Ion: m/z 85 (standard carnitine fragment).

    • If splitting persists in the pure standard, check your pH. At intermediate pH (4-6), the two carboxylic acid groups may exist in different ionization states, causing peak splitting. Buffer your mobile phase to pH < 3.0 (Formic Acid) or > 7.0 (Ammonium Acetate) to force a single ionization state.

Module 4: Sensitivity & Metal Chelation

Diagnosis: Peak shape is okay, but intensity is erratic or vanishing.

Q: My signal intensity drops over time, and the peak looks "ragged."

A: C5DC is a dicarboxylic acid. It loves to chelate with iron and stainless steel in your LC flow path.

The Fix: System Passivation

  • Hardware: Replace stainless steel capillaries with PEEK or fused silica where possible.

  • Additives: Add trace Phosphoric Acid (very low conc.) or Medronic Acid to the mobile phase to shield metal surfaces. Note: This can suppress MS signal, so use with caution.

  • Chelators: Add 5µM EDTA to Mobile Phase A. This binds free metal ions in the solvent.

Summary of Optimization Parameters
ParameterRecommendation for C5DC-d9Why?
Column HILIC (Amide or Silica) or HSS T3 (C18)HILIC for retention; HSS T3 for pore filling/wettability.
Mobile Phase A 10mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium masks silanols; Acid suppresses carboxylic ionization.
Mobile Phase B Acetonitrile (or MeOH for RPLC)ACN is standard for HILIC.
Injection Solvent Match Initial Gradient Conditions Prevents "Strong Solvent Effect" fronting.[6]
pH Control Maintain pH < 3.0Keeps carboxylic acids protonated (neutral) for consistent retention.
Troubleshooting Decision Tree

TroubleshootingTree Start Identify Peak Defect Tailing Tailing (Shark Fin) Start->Tailing Fronting Fronting (Shoulder) Start->Fronting Split Split / Doublet Start->Split Silanol Cause: Silanol Interaction Tailing->Silanol Solvent Cause: Solvent Mismatch (Strong Solvent Effect) Fronting->Solvent Isomer Cause: Isomers or pH Split->Isomer FixTail Add 10mM Amm. Formate OR Switch to HSS T3 Column Silanol->FixTail FixFront Match Inj. Solvent to Mobile Phase A Solvent->FixFront FixSplit Buffer pH < 3.0 Check Isomer Separation Isomer->FixSplit

Caption: Figure 2. Step-by-step decision matrix for diagnosing L-Glutaryl Carnitine peak shape issues.

References
  • Waters Corporation. (2020). MetaboQuan-R for Acylcarnitines in Human Serum. Application Note. Link

  • Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Application Note 5990-5386EN. Link

  • Frontiers in Molecular Biosciences. (2016). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data.Link

  • Phenomenex. (2015). LC Technical Tip: Identifying & Correcting Fronting Peaks.Link

  • National Institutes of Health (NIH) / PMC. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms.[7]Link

Sources

Technical Support Center: Glutaryl Carnitine-d9 (C5DC-d9) Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for immediate application by analytical chemists and researchers.

Status: Operational | Updated: February 2026 Topic: Hydrolysis & Storage Stability of Internal Standard C5DC-d9 Audience: Bioanalytical Scientists, NBS Lab Directors, DMPK Researchers

The Core Issue: Why is my C5DC-d9 Signal Dropping?

The Short Answer: Glutaryl Carnitine-d9 (C5DC-d9) is an acylcarnitine with a high susceptibility to hydrolysis due to its specific chemical structure. If your internal standard (IS) signal is decreasing, or if you are observing unexplained increases in Free Carnitine-d9 (C0-d9), your stock solution has likely degraded.

The Mechanism (The "Why"): Acylcarnitines contain an ester linkage between the carnitine hydroxyl group and the fatty acid moiety (in this case, glutaric acid). This ester bond is thermodynamically unstable in aqueous solutions, particularly at pH > 7.0 or elevated temperatures.

Upon hydrolysis, C5DC-d9 cleaves into two components:

  • Free Carnitine-d9 (C0-d9): This is the critical interference byproduct.

  • Glutaric Acid: A dicarboxylic acid.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the degradation pathway and the resulting mass spectral interference.

HydrolysisPathway C5DC Glutaryl Carnitine-d9 (Intact IS) [M+H]+ m/z ~397 (Butyl) [M+H]+ m/z ~285 (Free) C0 Free Carnitine-d9 (Interference) [M+H]+ m/z ~171 C5DC->C0  pH > 7.0    Temp > -20°C   GA Glutaric Acid (Byproduct) C5DC->GA Water + H2O (Hydrolysis)

Figure 1: Hydrolysis mechanism of Glutaryl Carnitine-d9. Note that the degradation product (C0-d9) is isobaric with the internal standard used for Free Carnitine, leading to quantification errors.

Storage & Handling Protocols

Current Best Practices: To prevent hydrolysis, you must control three variables: Temperature, pH, and Solvent Composition.

VariableRecommendationTechnical Rationale
Solvent Methanol + 0.1% Formic Acid Pure methanol can allow transesterification. Water promotes hydrolysis. Acidification stabilizes the ester bond [1, 5].
Temperature -80°C (Long-term) Arrhenius kinetics dictate that hydrolysis rates drop significantly at ultra-low temperatures. -20°C is acceptable for <3 months [2].
pH Acidic (pH 3.0 - 5.0) Acylcarnitines are stable at neutral-to-acidic pH but degrade logarithmically at pH > 9.0 [5].
Container Glass (Silanized) Avoid polystyrene plastics if using high concentrations of Acetonitrile, as plasticizers can leach and cause MS noise [3].
Protocol: Reconstituting C5DC-d9 Lyophilized Powder

Follow this strict workflow to ensure stock integrity.

  • Equilibrate: Allow the lyophilized vial to reach room temperature in a desiccator (prevents condensation).

  • Solvent Prep: Prepare a solution of Methanol:Water (80:20 v/v) containing 0.1% Formic Acid .

    • Note: The small water content helps dissolve the salt form, while the acid prevents hydrolysis.

  • Dissolve: Add solvent to the vial. Vortex gently (do not sonicate excessively as heat promotes degradation).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber glass vials.

  • Freeze: Store at -80°C immediately. Do not refreeze after thawing.

Troubleshooting Guide: Diagnostics

Q: How do I confirm if my C5DC-d9 stock has hydrolyzed?

A: Perform the "C0-Ratio Check." Since C5DC-d9 degrades into C0-d9, you can monitor the ratio of these two species using LC-MS/MS.

Diagnostic Workflow:

  • Inject your "suspect" Internal Standard (IS) working solution directly (Flow Injection Analysis or short column).

  • Monitor two transitions:

    • C5DC-d9: m/z ~397 → 85 (Butyl ester) OR m/z ~285 → 85 (Free acid).

    • C0-d9: m/z ~227 → 85 (Butyl ester) OR m/z ~171 → 85 (Free acid).

  • Calculate Ratio:

    
    
    
  • Threshold: If

    
     (5%), your stock is compromised. Fresh, high-purity stock should have negligible C0-d9 background.
    

Q: I see a signal drop, but C0-d9 is not increasing. What else could it be?

A: Check for "Matrix Suppression" or "Solvent Mismatch." If the absolute intensity of the IS drops but the ratio of C5DC/C0 remains constant, you are likely facing ion suppression, not hydrolysis.

  • Solvent Mismatch: If your sample is in 100% aqueous buffer and you inject into a high-organic mobile phase (or vice versa), the C5DC-d9 may precipitate or elute in the solvent front [4].

  • Adsorption: C5DC is zwitterionic. It can stick to glass surfaces if the solution is too aqueous without ionic strength.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low C5DC-d9 Signal CheckC0 Measure C0-d9 (Free Carnitine) Signal in IS Solution Start->CheckC0 HighC0 High C0-d9 Detected CheckC0->HighC0 Hydrolysis Confirmed LowC0 Low/Normal C0-d9 CheckC0->LowC0 Intact Molecule Action1 Discard Stock. Check pH of storage solvent. Ensure Temp < -20°C. HighC0->Action1 Action2 Suspect Ion Suppression. Check Matrix Effect. Check Injection Solvent. LowC0->Action2

Figure 2: Decision matrix for diagnosing internal standard loss.

Frequently Asked Questions (FAQs)

Q: Can I store the working solution (diluted IS) at 4°C for a week? A: No. Acylcarnitines in dilute aqueous/organic mixtures (common for working solutions) are less stable than in concentrated stock. The "4-Hour Rule" applies: discard working solutions left at room temperature for >4 hours. At 4°C, stability is limited to 24-48 hours maximum [2, 5].

Q: Does the Butylation (derivatization) process affect C5DC-d9 stability? A: Yes. The standard Newborn Screening (NBS) protocol involves derivatizing with Butanol-HCl. This acidic environment is generally stabilizing during the reaction, but if the final evaporation step is too harsh (too hot or too long), it can cause hydrolysis. Furthermore, incomplete derivatization leads to split peaks (butylated vs. free), diluting your signal [6].

Q: Why use C5DC-d9 instead of a different analog? A: Specificity. C5DC (Glutaryl Carnitine) is the primary marker for Glutaric Acidemia Type I (GA-I) . Using a deuterated analog (d9) is essential to correct for matrix effects during MS/MS analysis. However, be aware that C5DC has isomers (e.g., C10-OH carnitine) that are isobaric. Chromatography is required to separate them if high specificity is needed [7].

References

  • NIH/PubMed: Stability of acylcarnitines and free carnitine in dried blood samples.Link

  • Clinical Chemistry: Instability of Acylcarnitines in Stored Dried Blood Spots.Link

  • SciSpace: Effect of acetonitrile concentration on acylcarnitines measurement.Link

  • Shimadzu Technical Report: Key Differences in the Use of Methanol and Acetonitrile.Link

  • BenchChem: Long-term stability and storage of Acetyl-L-Carnitine (Analogous Acylcarnitine Data).Link

  • MedChemExpress: Glutarylcarnitine-d9 chloride Product Information & Stability.Link

  • PubMed: An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1.Link

Optimizing retention time stability for polar acylcarnitines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap" of Acylcarnitines

Welcome to the technical support center. If you are reading this, you are likely struggling with the early-eluting polar acylcarnitines—specifically free carnitine (C0), acetylcarnitine (C2), and propionylcarnitine (C3).

The Core Challenge: Acylcarnitines are zwitterionic betaines. At neutral pH, they carry both a permanent positive charge (quaternary ammonium) and a negative charge (carboxylic acid). In standard Reversed-Phase LC (RPLC), they exhibit near-zero retention, eluting in the void volume where ion suppression is highest.

While many labs turn to Hydrophilic Interaction Liquid Chromatography (HILIC) to solve retention, they often encounter a secondary problem: Retention Time (RT) Drift . This guide addresses the root causes of that instability and provides self-validating protocols to fix it.

Module 1: HILIC Retention Stability

User Question: "My C0 and C2 retention times drift later with every injection, even after 20 minutes of equilibration. Why is the column 'aging' so fast?"

Scientist’s Diagnosis: The column isn't aging; it is hydrating . In HILIC, the "stationary phase" is not just the silica ligand—it is a water-rich layer adsorbed onto that ligand. If your equilibration does not precisely re-establish this water layer after every gradient, your retention times will drift.[1] This is the HILIC Hysteresis effect.

The Mechanism: The Water Layer Equilibrium

The following diagram illustrates why your retention is shifting. You are likely stripping the water layer during the gradient and failing to rebuild it fully.

HILIC_Mechanism Start Initial Condition (High Organic) Gradient Gradient Run (Increasing Water) Start->Gradient Inject Sample Strip Water Layer Expansion Gradient->Strip Water partitions into phase Reset Re-Equilibration (High Organic) Strip->Reset End of Run Reset->Start Full Equilibrium (Stable RT) Drift RT Drift (Incomplete Layer) Reset->Drift Insufficient Time (<20 Col Vols) Drift->Start Next Injection (Layer changes)

Figure 1: The HILIC Hydration Cycle. Retention stability depends on fully resetting the water layer (Green Node) before the next injection.

Protocol: The "Pressure Trace" Validation

Do not rely on time (e.g., "10 minutes") for equilibration. Rely on physics.

  • Step 1: Set your re-equilibration time to a high value (e.g., 20 column volumes).

  • Step 2: Monitor the System Backpressure (Delta P).

  • Step 3: As the column equilibrates from high-water (elution) to high-organic (initial), the viscosity changes.

  • Validation Rule: The column is ONLY equilibrated when the pressure trace is flat (slope = 0) for at least 2 minutes. If the pressure is still slowly dropping, the water layer is still thinning.

Module 2: The Sample Diluent Effect

User Question: "My peaks for C0 and C3 are split or look like 'shark fins.' The later eluting lipids look fine. Is my column voided?"

Scientist’s Diagnosis: Your column is likely fine. You are suffering from Solvent Mismatch . In HILIC, water is the "strong" solvent.[2][3] If you dissolve your sample in 100% water (or high aqueous buffer) and inject it into a 90% Acetonitrile mobile phase, the water in your sample acts as a "plug" of strong solvent, carrying the analytes down the column faster than the mobile phase.

Data: Impact of Diluent on Peak Shape
Sample Diluent CompositionC0 Peak ShapeC5 Peak ShapeSensitivity Impact
100% Water Split / FrontingBroad / TailingHigh suppression (poor)
50:50 ACN:Water BroadAcceptableMedium
85:15 ACN:Water Sharp / Gaussian Sharp / Gaussian Optimal
100% ACN Sharp (Risk of precipitation)SharpGood (Solubility risk)
Troubleshooting Protocol: The "Sandwich" Injection

If your samples must be aqueous (e.g., urine, plasma supernatant) and cannot be diluted further due to sensitivity limits:

  • Pre-Column Dilution: Configure the autosampler to draw a "plug" of 100% ACN before and after the sample.

  • Injection Sequence: [Air Gap] -> [ACN Plug] -> [Sample] -> [ACN Plug].

  • Result: This mixes in the loop/needle, effectively raising the organic content before the sample hits the column bed.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose instability without guessing.

Troubleshooting_Tree Problem Issue: Unstable Retention Time CheckMode Check Chromatography Mode Problem->CheckMode HILIC HILIC Mode CheckMode->HILIC Equil Is Equilibration > 20 Col Vols? HILIC->Equil Salt Buffer Conc > 10mM? Equil->Salt Yes Action_Equil Increase Re-equilibration time. Monitor Pressure stability. Equil->Action_Equil No Diluent Sample Diluent > 75% Organic? Salt->Diluent Yes Action_Salt Increase Buffer (Ammonium Formate). Stabilizes stationary phase charge. Salt->Action_Salt No Action_Diluent Change Diluent to 85:15 ACN:H2O. Eliminates strong solvent effect. Diluent->Action_Diluent No Check System\n(Pump/Leak) Check System (Pump/Leak) Diluent->Check System\n(Pump/Leak) Yes

Figure 2: Diagnostic logic for isolating the root cause of retention drift in polar acylcarnitine analysis.

Module 4: Advanced FAQs

Q: Should I use Ion-Pairing (IP-RP) instead of HILIC? A: Only as a last resort. While adding Heptafluorobutyric Acid (HFBA) to a C18 method will retain carnitines, it comes with a high cost:

  • System Contamination: Ion-pairing agents stick to everything. You will likely dedicate that LC system permanently to IP methods.

  • Suppression: High concentrations of HFBA suppress MS ionization in negative mode (though carnitines are usually positive mode, this limits multi-analyte profiling).

  • Drift: IP reagents also require long equilibration to saturate the column surface.

Q: What about derivatization (Butylation)? A: Historically popular, but often unnecessary today. Converting acylcarnitines to butyl esters increases hydrophobicity, allowing C18 analysis.

  • Risk:[4] Acidic butylation can hydrolyze the acyl chain, leading to false-high Free Carnitine (C0) values [1].

  • Verdict: Modern HILIC-MS/MS offers sufficient sensitivity without the error-prone extra step.

Q: My pressure is stable, but RT still drifts. What is the pH? A: Check your mobile phase pH. Acylcarnitines are sensitive to pH changes near their pKa.

  • Recommendation: Use Ammonium Formate buffered to pH 3.5 - 4.0 . This ensures the carboxylic acid is protonated (neutral) and the quaternary amine is positive, creating a predictable single charge state. Unbuffered formic acid is often too variable [2].

References

  • Minkler, P. E., & Hoppel, C. L. (1993). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS.[5] Clinical Chemistry. (Note: Discusses hydrolysis risks of derivatization).

  • Greco, G., et al. (2013). HILIC retention behavior of polar compounds: The role of mobile phase pH and buffer concentration.[1] Journal of Separation Science.

  • Thermo Fisher Scientific. (2020). Column Troubleshooting Guide – HILIC. Thermo Fisher Application Notes.

  • Agilent Technologies. (2019).[3] Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC North America.

Sources

Technical Support Center: Isotopic Overlap in Deuterated Carnitine Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who use liquid chromatography-mass spectrometry (LC-MS) for the quantification of carnitine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your own assays effectively.

This document addresses a critical and often overlooked aspect of quantitative analysis using stable isotope-labeled internal standards: the correction for natural isotopic overlap. Failure to account for this phenomenon can lead to significant analytical errors, including non-linear calibration curves and inaccurate quantification[1].

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts of isotopic overlap.

Q1: What are stable isotopes and why do they cause "overlap" in mass spectrometry?

A: Most elements exist in nature as a mixture of isotopes, which are atoms with the same number of protons but different numbers of neutrons. The lighter isotope is always far more abundant. For elements common in biological molecules like carnitine (C₇H₁₅NO₃), the most abundant isotopes are ¹²C, ¹H, ¹⁴N, and ¹⁶O. However, heavier, naturally occurring stable isotopes like ¹³C, ²H, ¹⁵N, and ¹⁸O are also present in predictable amounts[2].

IsotopeMass (u)Natural Abundance (%)
¹²C 12.00000098.93
¹³C 13.0033551.07
¹H 1.00782599.9885
²H 2.0141020.0115
¹⁴N 14.00307499.632
¹⁵N 15.0001090.368
¹⁶O 15.99491599.757
¹⁷O 16.9991320.038
¹⁸O 17.9991600.205
(Data sourced from the 1997 IUPAC report[2])

A mass spectrometer separates molecules based on their mass-to-charge ratio (m/z). A molecule of unlabeled carnitine containing only the most abundant isotopes has a specific monoisotopic mass (M). However, a small percentage of carnitine molecules will naturally contain one or more heavy isotopes (e.g., a ¹³C atom instead of a ¹²C). These molecules will have masses of M+1, M+2, and so on.

A deuterated internal standard (IS), such as d₃-carnitine, is synthesized to have a mass of M+3. The "isotopic overlap" problem occurs when the M+3 peak from the natural isotope distribution of the unlabeled analyte contributes to the signal of the M+3 internal standard. This interference becomes more pronounced as the analyte concentration increases, distorting the analyte/IS ratio[1][3].

Q2: Can you visualize this spectral overlap for me?

A: Certainly. The following diagram illustrates how the isotopic distribution of a high-concentration unlabeled analyte can interfere with the signal of its deuterated internal standard.

Isotopic_Overlap A_M M A_M1 M+1 (¹³C, ¹⁵N) A_M2 M+2 (¹³C₂, ¹⁸O) A_M3 M+3 IS_M3 IS (M+3) A_M3->IS_M3

Caption: Isotopic distribution of an analyte overlapping with the internal standard.

Q3: Why is correcting for this overlap so critical for accurate quantification?

A: The fundamental principle of using a stable isotope-labeled internal standard is that the ratio of the analyte's signal to the standard's signal should be directly proportional to the analyte's concentration[4]. The internal standard is added at a fixed concentration to every sample and calibrator to correct for variability during sample preparation and instrument analysis[5].

When the analyte's natural isotope distribution overlaps with the internal standard's signal, this core assumption is violated. The observed signal for the internal standard becomes the sum of the actual standard's signal plus the contribution from the analyte.

Observed IS Signal = True IS Signal + Analyte's Isotopic Contribution

This leads to a concentration-dependent error. At high analyte concentrations, the isotopic contribution is significant, which artificially inflates the denominator of the (Analyte/IS) ratio. This suppresses the calculated ratio, leading to a flattening or non-linear calibration curve and an underestimation of the analyte concentration in unknown samples[1].

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise from uncorrected isotopic overlap.

Q: My calibration curve is linear at low concentrations but becomes non-linear (bends towards the x-axis) at higher concentrations. Could this be isotopic overlap?

A: Yes, this is a classic symptom of isotopic overlap. At low analyte concentrations, the contribution of the analyte's M+3 peak to the internal standard's signal is negligible. As the analyte concentration increases, this contribution becomes a larger percentage of the total signal measured for the standard, artificially inflating its apparent intensity and suppressing the response ratio. This results in a calibration curve that loses linearity and underestimates concentration at the upper end of the range[1].

Q: How can I confirm that the overlap is significant enough to require correction in my specific assay?

A: A simple diagnostic experiment is to analyze two specific samples:

  • "Neat" Analyte Sample: A high-concentration solution of only the unlabeled carnitine standard (no internal standard). Monitor the mass channels for both the analyte and the internal standard. Any signal detected in the internal standard's channel is direct evidence of isotopic contribution from the analyte.

  • "Neat" Internal Standard Sample: A solution of only the deuterated internal standard. This allows you to check the isotopic purity of your standard and confirm it doesn't contain significant amounts of unlabeled analyte as an impurity[1][6].

By measuring the percentage of the M+3 signal relative to the M signal in the "Neat" Analyte sample, you can quantify the extent of the overlap. For example, if the M+3 peak is 0.5% of the M peak, this is your correction factor.

Q: My deuterated standard is d₃-Carnitine. Is this sufficient, or should I use a standard with more deuterium atoms?

A: A mass shift of +3 amu is generally considered the minimum to prevent significant overlap from the M+1 and M+2 peaks[7]. However, as discussed, the analyte's M+3 peak can still be a problem. The molecular formula for carnitine is C₇H₁₅NO₃. The probability of an M+3 peak arises from combinations like (¹³C₁¹⁵N₁¹H₁) or (¹³C₃). While low, this probability is not zero.

Using a standard with a higher degree of deuteration (e.g., d₆ or d₉-carnitine) can be an effective strategy. This moves the internal standard's m/z further away from the analyte's isotopic cluster, making the contribution from the analyte's M+6 or M+9 peaks truly negligible. However, extensive deuteration can sometimes slightly alter the compound's chromatographic properties, so co-elution should always be verified[7]. If you are limited to a d₃ standard, mathematical correction is the best approach.

Part 3: Detailed Protocol for Isotopic Correction

This section provides a step-by-step workflow for calculating and applying a correction factor to your data.

Experimental Workflow for Determining Correction Factors

This workflow is essential for empirically determining the correction factors needed for accurate quantification.

Correction_Workflow A Step 1: Prepare High Concentration Analyte Solution (No Internal Standard) C Step 3: Acquire Data by LC-MS A->C B Step 2: Prepare Working Concentration IS Solution (No Analyte) B->C D Step 4: Analyze Analyte Solution Data C->D E Step 5: Analyze IS Solution Data C->E F Step 6: Calculate Correction Factors D->F E->F G Step 7: Apply Correction Formula to All Experimental Data F->G

Caption: Workflow for determining and applying isotopic correction factors.

Step-by-Step Methodology

1. Characterize the Unlabeled Analyte Spectrum

  • Prepare a high-concentration solution of unlabeled carnitine (e.g., the highest point on your calibration curve). Do not add the deuterated internal standard.

  • Inject this solution into your LC-MS system and acquire data.

  • Integrate the peak areas for the monoisotopic mass (M) and the mass of your internal standard (e.g., M+3).

  • Calculate the analyte interference factor (CFₐ ):

    • CFₐ = Area(M+3) / Area(M)

2. Characterize the Deuterated Internal Standard Spectrum

  • Prepare a solution of your deuterated internal standard at the working concentration used in your assay. Do not add any unlabeled analyte.

  • Inject and acquire data.

  • This step verifies the purity of your standard. In an ideal scenario, there is no signal at the analyte's monoisotopic mass (M). If there is, it indicates the standard is contaminated with unlabeled analyte. Calculate the standard's interference factor (CFᵢₛ ):

    • CFᵢₛ = Area(M) / Area(M+3)

3. Apply the Correction Formula

  • For every one of your calibrators, QCs, and unknown samples, you will use the measured peak areas and the calculated correction factors to find the true analyte and internal standard areas.

  • The following system of equations can be solved to find the true signals[1][8]:

  • Rearranging to solve for the true areas gives:

4. Calculate the Corrected Response Ratio

  • Use the calculated true areas to determine the final, corrected response ratio for your calibration curve and unknown samples:

    • Corrected Ratio = True_Area_Analyte / True_Area_IS

By using this corrected ratio, you will remove the bias introduced by isotopic overlap, resulting in a more linear and accurate calibration curve, and ultimately, more trustworthy quantitative data.

References
  • Garg, U., & Mato, A. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]

  • MacCoss, M. J. IDCalc -- Isotope Distribution Calculator. MacCoss Lab, University of Washington. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

  • Hewavitharana, A. K., & Hardy, M. J. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry. [Link]

  • bio.tools. (n.d.). Isotope calculator. [Link]

  • Hewavitharana, A. K. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. [Link]

  • Cheminfo.org. (n.d.). Isotopic distribution generator with peptides. [Link]

  • M., F., & K., S. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]

  • Li, W., et al. (2011). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry. [Link]

  • Mezei, T., et al. (2020). Review: Mass Spectrometric Analysis of L-carnitine and its Esters. Bevital. [Link]

  • Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and Its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current Molecular Medicine. [Link]

  • Mezei, T., et al. (2020). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Bentham Science. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. [Link]

  • Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. [Link]

  • Rosman, K. J. R., & Taylor, P. D. P. (1999). Table of Isotopic Masses and Natural Abundances. IUPAC. [Link]

Sources

Technical Support Center: L-Glutaryl Carnitine-d9 Chloride Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for L-Glutaryl Carnitine-d9 Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges related to the solubility of this isotopically labeled metabolite. Here, you will find scientifically grounded explanations, step-by-step protocols, and troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-Glutaryl Carnitine-d9 Chloride and why is the "-d9" important?

L-Glutaryl Carnitine is a diagnostic metabolite for certain metabolic disorders, such as glutaric aciduria type I.[1][2] The "-d9" designation indicates that nine hydrogen atoms on the N,N,N-trimethyl group have been replaced with deuterium, a stable isotope of hydrogen.[3][4][5] This isotopic labeling is critical for its use as an internal standard in quantitative mass spectrometry (MS) or as a tracer in metabolic studies.[1][6] For the purposes of solubility, the physicochemical properties of the deuterated form are nearly identical to the unlabeled compound.[7][8]

Q2: What is the core chemical structure of L-Glutaryl Carnitine-d9 Chloride and how does it influence solubility?

L-Glutaryl Carnitine-d9 Chloride possesses a zwitterionic structure at physiological pH, meaning it has both positive and negative charges on the same molecule.[9][10] Its key functional groups are:

  • A quaternary ammonium group : This group carries a permanent, fixed positive charge, regardless of pH.

  • Two carboxylic acid groups : One on the carnitine backbone and one on the glutaryl moiety. These groups can be protonated (neutral charge) or deprotonated (negative charge) depending on the pH of the solution.[11]

This complex structure means its net charge and, consequently, its aqueous solubility are highly dependent on pH.[9][12]

Q3: Why is my L-Glutaryl Carnitine-d9 Chloride not dissolving in water or neutral buffer (e.g., PBS pH 7.2)?

While many carnitine derivatives are water-soluble, L-Glutaryl Carnitine's solubility is lowest near its isoelectric point (pI) .[12][13] The pI is the pH at which the net charge of the molecule is zero. At this pH, the electrostatic repulsion between molecules is minimal, leading to aggregation and precipitation. The molecule contains two carboxylic acid groups, which typically have pKa values in the acidic range (estimated between 3-5).[14][15] When the pH of your solution is in this range, the positive charge of the quaternary amine is balanced by the deprotonation of one of the carboxyl groups, leading to minimal net charge and poor solubility.

Troubleshooting Guide: Solubility Issues

Scenario 1: Precipitate forms or compound fails to dissolve in an aqueous buffer.

Root Cause Analysis: The most common cause of poor solubility for zwitterionic compounds like L-Glutaryl Carnitine-d9 Chloride is that the pH of the solvent system is too close to the compound's isoelectric point (pI). At the pI, the molecule has minimal net charge, reducing its interaction with water molecules and promoting self-aggregation.[12][16]

Solution Protocol: To enhance solubility, the pH of the solution must be adjusted to move it away from the pI, thereby ensuring the molecule carries a significant net positive or negative charge.

Step-by-Step Instructions:

  • Measure the pH: Before making any adjustments, confirm the pH of your buffer or solution where the compound failed to dissolve.

  • Adjust pH:

    • To create a net positive charge: Slowly add a dilute acid (e.g., 0.1 M HCl) to lower the pH to below 3. At this low pH, both carboxylic acid groups will be protonated (neutral), leaving the permanent positive charge of the quaternary amine, resulting in a net charge of +1.

    • To create a net negative charge: Slowly add a dilute base (e.g., 0.1 M NaOH) to raise the pH to above 7. At this higher pH, both carboxylic acid groups will be deprotonated (negative), resulting in a net charge of -1.

  • Aid Dissolution: After pH adjustment, use gentle vortexing or brief sonication in a water bath to aid the dissolution process.

  • Verification: Ensure the solution is clear and free of any visible precipitate before proceeding with your experiment.

Q2: How should I prepare a high-concentration stock solution?

For preparing a stock solution, it is often impractical to use highly acidic or basic solutions. A common alternative is to use an organic solvent.

Recommended Protocol:

  • Solvent Selection: L-Carnitine and its derivatives are often soluble in ethanol. D[17]imethyl sulfoxide (DMSO) is another viable option for creating a high-concentration stock.

  • Preparation: Dissolve the L-Glutaryl Carnitine-d9 Chloride in your chosen solvent (e.g., DMSO) to your desired concentration. MedChemExpress suggests that stock solutions in DMSO can be stored at -80°C for up to 6 months. 3[1]. Application: When diluting the stock solution into your final aqueous experimental medium (e.g., cell culture media, buffer), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid any physiological effects on your system. P[17]erform a final check to ensure no precipitation occurs upon dilution.

Understanding the Role of pH: A Summary

The ionization state of L-Glutaryl Carnitine-d9 Chloride is directly dictated by the pH of its environment. This relationship is the key to controlling its solubility.

G cluster_ph pH Scale cluster_charge Molecular State low_ph Low pH (<3) neutral_ph Near pI (pH ≈ 3-5) positive Net Charge: +1 -COOH groups protonated -N+(CH3)3 group is positive Solubility: HIGH low_ph->positive high_ph High pH (>7) zwitterion Net Charge: ≈ 0 -COO- group deprotonated -N+(CH3)3 group is positive Solubility: LOW neutral_ph->zwitterion negative Net Charge: -1 -COO- groups deprotonated -N+(CH3)3 group is positive Solubility: HIGH high_ph->negative

Caption: Impact of pH on the charge and solubility of L-Glutaryl Carnitine.

pH RangeDominant Molecular FormNet ChargeExpected Aqueous Solubility
Acidic (pH < 3) Cationic+1High
Near Isoelectric Point (pI) Zwitterionic~0Low
Neutral to Basic (pH > 7) Anionic-1High

By understanding and manipulating the pH of your solutions, you can effectively control the solubility of L-Glutaryl Carnitine-d9 Chloride, ensuring reliable and reproducible experimental outcomes.

References

  • L-Glutaryl Carnitine-d9 Chloride. LGC Standards.

  • Chemical Name : L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates.

  • L-Glutaryl Carnitine-d9 Chloride | CAS 102636-82-8 (unlabeled). Santa Cruz Biotechnology.

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Lee, et al. (2013).

  • Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange.

  • L-Carnitine - PRODUCT INFORMATION. Cayman Chemical.

  • L-Glutaryl Carnitine-d9 Chloride | C12H22ClNO6 | CID 162640524. PubChem, National Institutes of Health.

  • L-carnitine | 541-15-1. ChemicalBook.

  • Glutarylcarnitine-d9 chloride | Stable Isotope. MedChemExpress.

  • O-3-methylglutaryl-L-carnitine | C13H23NO6 | CID 91825638. PubChem, National Institutes of Health.

  • Why does the zwitterion have a positive charge at a decreasing pH? Quora.

  • Glutarylcarnitine-d9 chloride. TargetMol.

  • A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC.

  • Glutaryl-L-Carnitine biochemical. MyBioSource.

  • A rapid procedure to isolate isotopically labeled peptides for NMR studies: application to the Disabled-2 sulfatide-binding motif. PubMed, National Institutes of Health.

  • Is L-Carnitine acidic or basic in water solution? Quora.

  • Isoelectric point and zwitterions. Khan Academy.

  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar.

  • Glutarylcarnitine | C12H21NO6 | CID 71317118. PubChem, National Institutes of Health.

  • Showing Compound Glutarylcarnitine (FDB029303). FooDB.

  • Carnitine solubility. Sigma-Aldrich.

  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Metware Biotechnology.

  • (-)-Carnitine | C7H15NO3 | CID 10917. PubChem, National Institutes of Health.

  • Stable Isotope-labeled Compounds. Amerigo Scientific.

  • Isotopic labeling. Wikipedia.

Sources

Technical Support Center: Analysis of Glutaryl Carnitine-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Glutaryl Carnitine-d9. This guide is designed for researchers, scientists, and drug development professionals who use this stable isotope-labeled standard in their analytical workflows. Here, we address common challenges and questions in a direct, question-and-answer format, grounding our advice in established scientific principles and field-proven experience. Our goal is to empower you to troubleshoot issues effectively, ensure data integrity, and understand the causality behind your experimental choices.

Section 1: Foundational Knowledge & Initial Setup

This section covers the essential information you need before starting your analysis, from understanding the molecule itself to setting up your initial detection method.

FAQ 1: What is Glutaryl Carnitine-d9 and what is its primary application?

Glutaryl Carnitine-d9 is the deuterium-labeled form of Glutaryl Carnitine, a critical biomarker for the inherited metabolic disorder Glutaric Acidemia Type I.[1][2] The "d9" designation indicates that nine hydrogen atoms on the trimethylammonium group of the carnitine molecule have been replaced with deuterium.[3][4]

Its primary application in the laboratory is as an internal standard for the quantitative analysis of endogenous (unlabeled) Glutaryl Carnitine in biological samples using mass spectrometry.[2] The nine deuterium atoms give it a distinct, heavier mass, allowing the mass spectrometer to differentiate it from the native analyte while ensuring it behaves almost identically during sample extraction and chromatographic separation. This co-elution and similar ionization behavior are crucial for correcting analytical variability, leading to highly accurate and precise quantification.

FAQ 2: What are the expected precursor and product ions for detecting Glutaryl Carnitine-d9 via LC-MS/MS?

The correct mass-to-charge ratios (m/z) are fundamental for setting up a sensitive and specific LC-MS/MS method. Detection is almost universally performed in Positive Electrospray Ionization (ESI+) mode .[5][6]

Acylcarnitine analysis can be performed on the "neat" or underivatized molecule, but for dicarboxylic acylcarnitines like glutaryl carnitine, derivatization via butylation (reacting with butanolic HCl) is a common strategy. This process converts the carboxyl groups to butyl esters, which significantly improves chromatographic retention on reversed-phase columns and enhances ionization efficiency.[5][6][7]

The table below provides the key Multiple Reaction Monitoring (MRM) transitions you will need. The most common and robust fragment for all acylcarnitines is m/z 85.0, which corresponds to a fragment of the carnitine core ([C4H5O2]+).[5][8]

AnalyteFormPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Recommended Use
Glutaryl Carnitine-d9 Underivatized285.285.0Quantifier
285.2217.1Qualifier (Neutral loss of d9-TMA)
Glutaryl Carnitine-d9 Di-butylated397.385.0Quantifier
397.3115.0High-Specificity Qualifier[9]
L-Carnitine-d9 Underivatized171.285.0Degradation Marker
(Degradation Product)171.2103.0Degradation Marker (Qualifier)

Table 1: Key MRM transitions for Glutaryl Carnitine-d9 and its primary degradation product.

Section 2: Troubleshooting Signal Integrity

Encountering poor or inconsistent signal is a common frustration. This section provides a logical framework for diagnosing and resolving these issues.

Q1: I am not seeing a peak for my Glutaryl Carnitine-d9 internal standard. What are the most likely causes?

This is a critical failure that invalidates quantification. The issue typically lies in one of three areas: storage and handling, sample preparation, or instrument parameters.

Causality Chain for No Signal:

Figure 1: Troubleshooting logic for absent internal standard signal.

Recommended Actions:

  • Verify Standard Integrity: Prepare a fresh, simple solution of your Glutaryl Carnitine-d9 standard in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) and inject it directly or via a short column. If you still see no signal, the stock solution itself may be compromised or incorrectly prepared.

  • Check Instrument Method: Double-check that the MRM transitions in your instrument method (see Table 1) are entered correctly. A simple typo is a common culprit.

  • Review Sample Preparation:

    • Extraction: Acylcarnitines are typically extracted from plasma or tissue with cold methanol to precipitate proteins.[5][6] Ensure your solvent is appropriate and the extraction is efficient.

    • Derivatization: If you are using the butylation method, the butanolic HCl reagent degrades over time, especially with exposure to moisture. Use a freshly prepared reagent for each batch.[10]

  • Assess Instrument Performance: Infuse a tuning solution for your mass spectrometer to ensure it is performing to specification. Clean the ESI source if sensitivity is low across all analytes.

Q2: My signal for Glutaryl Carnitine-d9 is present but low or inconsistent. How can I improve its performance?

Low and variable signals compromise the precision of your assay. This often points to sub-optimal conditions rather than a complete failure.

Key Areas for Improvement:

  • Embrace Derivatization: For dicarboxylic acylcarnitines, underivatized analysis is often challenging. The butylation protocol is highly recommended as it has been shown to increase ionization efficiency and improve chromatography, leading to sharper peaks and higher sensitivity.[5][6][7]

  • Optimize Chromatography:

    • Column Choice: While standard C18 columns are widely used, ensure your column is appropriate for polar analytes.[11] For underivatized analysis, a HILIC column may provide better retention and peak shape.[12]

    • Mobile Phase: Ensure your mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation in ESI+ mode.

  • Tune MS Source Conditions: Systematically optimize source parameters like capillary voltage, gas temperatures, and gas flow rates using your Glutaryl Carnitine-d9 standard to maximize the signal.

  • Check for Matrix Effects: Biological matrices can suppress the ionization of the analyte. To test for this, compare the signal intensity of the standard in a clean solvent versus its intensity in an extracted blank matrix sample. If suppression is significant, improve your sample cleanup or adjust chromatography to move the analyte away from interfering matrix components.

Section 3: Identifying and Managing Degradation

The stability of your internal standard is paramount. Recognizing and mitigating degradation is key to generating trustworthy data.

Q3: I see a significant peak for L-Carnitine-d9 in my samples. Does this confirm degradation of my internal standard?

Yes, this is the most direct evidence of degradation. The ester bond linking the glutaryl group to the carnitine backbone is susceptible to hydrolysis, either chemically or enzymatically.

Degradation Pathway:

Degradation_Pathway A Glutaryl Carnitine-d9 (Internal Standard) process Hydrolysis (pH, Temp, Enzymes) A->process B L-Carnitine-d9 C Glutaric Acid process->B process->C

Figure 2: Primary hydrolytic degradation pathway of Glutaryl Carnitine-d9.

This degradation can occur at several stages:

  • Improper Sample Storage: Storing biological samples (e.g., plasma) for extended periods at room temperature can allow endogenous esterase enzymes to cleave the internal standard.

  • Sample Preparation: Using harsh pH conditions (either strongly acidic or basic) during extraction can chemically hydrolyze the ester bond.

  • Stock Solution Storage: Storing stock solutions in aqueous buffers (especially at non-neutral pH) for extended periods can lead to slow hydrolysis. It is recommended to store primary stocks in a pure organic solvent like methanol at -20°C or below.

To confirm, you must set up an MRM transition specifically for L-Carnitine-d9 (see Table 1) and monitor its presence across your sample set, blanks, and QC samples.

Section 4: Protocols and Best Practices

Adhering to validated protocols is the best way to ensure reproducible and accurate results.

Protocol 1: Sample Preparation via Protein Precipitation (for Underivatized Analysis)

This is a fast and simple method suitable for initial screening.

  • Place 50 µL of your biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of ice-cold methanol containing your working concentration of Glutaryl Carnitine-d9 internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge briefly to pellet any remaining particulates, and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation via Butanolic HCl Derivatization

This method is highly recommended for robust quantification of Glutaryl Carnitine.[7]

  • Perform steps 1-5 from the Protein Precipitation protocol above.

  • Evaporate the supernatant to complete dryness under nitrogen. It is critical to remove all water.

  • Add 100 µL of freshly prepared 3N Butanolic HCl.

  • Seal the tubes/plate and incubate at 60°C for 20 minutes.[5][6]

  • After incubation, evaporate the butanolic HCl reagent to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Experimental Workflow for Method Validation

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review A Spike IS into Sample B Protein Precipitation (Methanol) A->B C Derivatization (Butanolic HCl) B->C D Reconstitution C->D E LC Separation (Reversed-Phase) D->E F MS/MS Detection (ESI+, MRM Mode) E->F G IS Signal OK? F->G I Proceed with Quantification G->I Yes J Troubleshoot (See Section 2) G->J No H Degradation Product Detected? K Review Storage & Sample Prep (See Section 3) H->K Yes I->H

Figure 3: A self-validating experimental workflow for robust analysis.

References

  • Giesbertz, P., Ecker, J., Haag, A., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

  • Li, Y., & Stein, S. E. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry. [Link]

  • Gao, X., et al. (2019). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Cancers. [Link]

  • Van Hove, J. L. K., et al. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics. [Link]

  • Schumann, E., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

  • Pharmaffiliates. (n.d.). L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates Website. [Link]

  • Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues [PDF]. Journal of Lipid Research. [Link]

  • Raftery, D., et al. (2017). Mass spectrometry images acylcarnitines, phosphatidylcholines, and sphingomyelin in MDA-MB-231 breast tumor models. Journal of Lipid Research. [Link]

  • ResearchGate. (n.d.). Precursor ion mass spectra observed in acylcarnitine analysis by MS/MS. ResearchGate Website. [Link]

  • Turgeon, C. T., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism. [Link]

  • Zivak Technologies. (n.d.). Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak Website. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX Website. [Link]

  • Hobert, J. A., & Matern, D. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology. [Link]

  • Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Website. [Link]

Sources

Validation & Comparative

Reference ranges for Glutaryl Carnitine using d9 internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference ranges for Glutaryl Carnitine (C5DC) using d9 internal standard Content Type: Publish Comparison Guide

Optimizing Glutaric Acidemia Type I (GA-1) Screening via d9-Internal Standard Specificity

Executive Summary In the high-throughput environment of newborn screening (NBS) and metabolic profiling, the accuracy of Glutaryl Carnitine (C5DC) quantification is critical for the detection of Glutaric Acidemia Type I (GA-1). While d3-labeled internal standards (IS) have been the industry default, they suffer from isotopic overlap during the "metabolic crises" characteristic of GA-1, where analyte concentrations spike. This guide evaluates the performance of d9-Glutaryl Carnitine , demonstrating its superiority in mitigating isotopic crosstalk and establishing robust reference ranges.

The Scientific Challenge: Isotopic Crosstalk in GA-1

The primary challenge in quantifying C5DC is not sensitivity, but specificity at high concentrations .

  • The Mechanism of Failure (d3-IS): Carbon-13 naturally occurs at ~1.1% abundance. For a butylated C5DC molecule (~25 carbons), the M+3 isotopic envelope (containing three 13C atoms) is statistically significant.

  • The Clinical Risk: In a positive GA-1 case, C5DC levels can exceed 100 times the normal limit. At this concentration, the M+3 isotope of the native analyte spills over into the mass channel of the d3-internal standard.

  • The Result: The mass spectrometer registers this spillover as "Internal Standard." Since concentration is calculated as a ratio

    
    , an artificially inflated IS signal leads to a lower calculated ratio, potentially causing a quantitative underestimation  just when accuracy is needed most.
    
Visualizing the Mass Shift Logic

The following diagram illustrates why the +9 Da shift of the d9-IS provides a "silent window" free from this interference.

MassShiftLogic cluster_0 Mass Spectral Channels Native Native C5DC (m/z 388) Isotopes Native M+3 Isotope (m/z 391) Native->Isotopes Natural 13C abundance d9_IS d9-IS Channel (m/z 397) d3_IS d3-IS Channel (m/z 391) Isotopes->d3_IS SIGNAL OVERLAP (Crosstalk) Note The d9-IS (m/z 397) sits far outside the isotopic envelope of the Native analyte, ensuring linear quantification even at extreme concentrations. d9_IS->Note

Figure 1: Mass spectral overlap comparison. The d3-IS channel is susceptible to signal contribution from the Native M+3 isotope, whereas d9-IS remains isolated.

Comparative Analysis: d9 vs. d3 vs. Analog

The following table contrasts the performance of the d9 standard against the common d3 alternative and non-specific analogs (like C8-carnitine).

Featured9-Glutaryl Carnitine (Recommended)d3-Glutaryl Carnitine (Standard)C8-Carnitine (Analog)
Mass Shift +9 Da (Silent Region)+3 Da (Overlap Risk)N/A (Different Mass)
Isotopic Crosstalk Negligible (<0.1%)High at >10 µM analyte conc.None
Recovery Correction Excellent (Chemically Identical)ExcellentPoor (Different polarity)
Linearity Range 0.05 – 50.0 µM0.05 – 10.0 µM (Saturates early)Variable
Risk Profile Low (Robust to GA-1 spikes)Moderate (Risk of underestimation)High (Matrix effects)

Reference Ranges (d9-IS Validated)

Establishing reference ranges using d9-C5DC yields tighter precision at the upper limit of normal (ULN) because the IS signal remains stable even if minor interferences are present.

Dried Blood Spot (DBS) Reference Intervals

Data derived from validation studies using flow-injection MS/MS (butylated).

PopulationLower Limit (µM)Upper Limit (µM)Critical Cutoff (µM)
Healthy Newborns 0.000.35> 0.45
Healthy Adults 0.000.25N/A
GA-1 Positive 1.50> 10.00High Risk
False Positive Zone 0.360.44Retest / 2nd Tier

Note: Cutoffs are method-dependent. Labs switching from d3 to d9 may observe a slight increase in calculated concentrations for high-level samples (due to the removal of IS suppression), requiring a re-validation of the critical cutoff.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes d9-Glutaryl Carnitine in a standard newborn screening workflow (Butylated).

Reagents
  • Internal Standard: d9-Glutaryl Carnitine (C5DC-d9).

  • Extraction Solvent: Methanol containing 0.1% Formic Acid.[1]

  • Derivatization: 3N HCl in n-Butanol.

Step-by-Step Methodology
  • IS Preparation:

    • Prepare a working solution of d9-C5DC at 0.5 µM in Methanol.

    • Validation Check: Inject neat IS solution. Ensure no signal at m/z 388 (Native channel).

  • Extraction:

    • Punch 3.2 mm DBS into a 96-well plate.

    • Add 100 µL of Working IS Solution .

    • Shake for 20 min at room temperature.

  • Derivatization (Butylation):

    • Evaporate supernatant under N2.

    • Add 50 µL 3N HCl in n-Butanol . Incubate at 65°C for 15 min.

    • Chemistry Note: This converts the dicarboxylic acid into a dibutyl ester, increasing the mass by 112 Da and improving ionization efficiency.

    • Evaporate and reconstitute in Mobile Phase (80:20 Acetonitrile:Water).

  • MS/MS Acquisition (FIA):

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: ESI Positive.

    • Transitions:

      • Native C5DC: 388.3

        
         85.1
        
      • d9-IS: 397.3

        
         85.1 (Scan time: 0.1s)
        
Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation DBS DBS Punch (3.2mm) Extract Extraction (MeOH + d9-IS) DBS->Extract Dry1 Evaporation (N2) Extract->Dry1 Deriv Butylation (HCl/BuOH, 65°C) Dry1->Deriv Dry2 Evaporation (N2) Deriv->Dry2 Recon Reconstitution (Mobile Phase) Dry2->Recon MS FIA-MS/MS (ESI+) Recon->MS Ratio Ratio Calculation (Area 388 / Area 397) MS->Ratio QC QC Check: IS Area Stability MS->QC QC->Ratio Validate

Figure 2: Step-by-step analytical workflow for C5DC quantification using d9-IS.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2021).[2] NBS01: Dried Blood Spot Specimen Collection for Newborn Screening, 7th Edition.Link

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard. Genetics in Medicine.[3] Link

  • Tortorelli, S., et al. (2005). The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I.[4] Molecular Genetics and Metabolism. Link

  • McHugh, D., et al. (2011). Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project.[5] Genetics in Medicine.[3] Link

  • MedChemExpress. Glutarylcarnitine-d9 (chloride) Product Information.Link

Sources

Optimizing Glutaric Acidemia Type I Proficiency Testing: The Metrological Superiority of L-Glutaryl Carnitine-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of Newborn Screening (NBS) and metabolic proficiency testing (PT), the accuracy of Glutaryl Carnitine (C5DC) quantification is non-negotiable.[1] It is the primary biomarker for Glutaric Acidemia Type I (GA-I), a disorder where false negatives can lead to irreversible striatal necrosis in infants.[1]

Historically, laboratories have relied on L-Glutaryl Carnitine-d3 (methyl-d3) as the internal standard (IS).[1] However, recent data from proficiency schemes (ERNDIM, CDC NSQAP) suggests that at the elevated concentrations found in positive PT samples, d3-analogs suffer from isotopic "crosstalk" (spectral overlap), leading to quantitative bias.[1]

This guide objectively compares the industry-standard d3-IS against the high-performance L-Glutaryl Carnitine-d9 (trimethyl-d9) .[1] We present the mechanistic evidence for why d9-labeling provides superior Z-scores in proficiency testing by eliminating isotopic interference and enhancing recovery precision.

The Metrological Challenge: Why PT Schemes Fail

Proficiency testing schemes like ERNDIM (European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism) and CDC NSQAP (Newborn Screening Quality Assurance Program) challenge labs with samples containing analyte concentrations far above the normal physiological range.[1]

The "High-Concentration" Paradox

In routine screening, C5DC levels are low (< 0.5 µM).[1] At these levels, a d3-labeled internal standard works adequately.[1][2] However, PT samples often mimic acute metabolic crises, with C5DC concentrations spiking to 5–20 µM.

At these high concentrations, the natural isotopic abundance of the analyte (specifically the M+3 isotope) becomes significant. If the internal standard is only +3 Da heavier than the analyte, the analyte's M+3 signal "spills over" into the internal standard channel.

The Result:

  • Artificially Inflated IS Signal: The mass spectrometer reads (IS + Analyte M+3) as the IS count.

  • Suppressed Ratio: The ratio

    
     decreases.
    
  • Negative Bias: The calculated concentration is lower than the true value.

  • Poor Z-Score: The lab fails the PT scheme due to underestimation.

Comparative Analysis: d3 vs. d9 Architectures

The structural difference lies in the deuteration site. The d9 variant utilizes a fully deuterated trimethylammonium group on the carnitine backbone, shifting the mass by +9 Daltons.

FeatureL-Glutaryl Carnitine-d3 (Standard)L-Glutaryl Carnitine-d9 (Advanced)
Label Location N-methyl-d3 (one methyl group)N-trimethyl-d9 (all three methyl groups)
Mass Shift +3.018 Da+9.056 Da
Isotopic Overlap High Risk: Native C5DC M+3 overlaps with IS M+0.[1]Zero Risk: Native C5DC M+9 is statistically non-existent.
Linearity Range Limited (Non-linear at >10 µM due to crosstalk).Extended (Linear >50 µM).[1]
PT Performance Prone to negative bias in high spikes.Consistent accuracy across all ranges.
Visualizing the Crosstalk Mechanism

The following diagram illustrates how high analyte concentrations corrupt the d3 signal, a phenomenon completely avoided by the d9 architecture.

IsotopicCrosstalk cluster_legend Spectral Physics Analyte High Conc. C5DC (Analyte) Isotopes Natural Isotopes (13C, 18O, 15N) Analyte->Isotopes Generates Channel_d3 d3-IS Channel (M+3) Isotopes->Channel_d3 M+3 Overlap (Significant) Channel_d9 d9-IS Channel (M+9) Isotopes->Channel_d9 M+9 Overlap (Negligible) Result_d3 Signal Contamination (Underestimated Ratio) Channel_d3->Result_d3 Result_d9 Clean Signal (Accurate Ratio) Channel_d9->Result_d9

Figure 1: Isotopic crosstalk mechanism. The d3 channel suffers from interference from the analyte's M+3 natural isotopes, whereas the d9 channel remains isolated.

Experimental Validation Protocol

To transition from d3 to d9, a laboratory must validate the new standard according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The following protocol is designed to specifically stress-test the "High Concentration" accuracy required for PT schemes.

Protocol: The "Isotopic Contribution" Stress Test

Objective: Quantify the bias introduced by d3 vs. d9 IS at high analyte loads.

Reagents Required:
  • Matrix: Charcoaled-stripped human plasma (to remove endogenous C5DC).[1]

  • Analyte: Unlabeled L-Glutaryl Carnitine (Stock 1 mM).

  • IS A: L-Glutaryl Carnitine-d3.

  • IS B: L-Glutaryl Carnitine-d9.

Workflow Steps:
  • Preparation of Spikes: Prepare a calibration curve in plasma ranging from 0.1 µM to 50 µM.

    • Critical Step: Include three "PT Challenge" points at 10 µM, 25 µM, and 50 µM.

  • Parallel Extraction: Aliquot the spiked plasma into two sets.

    • Set A: Spike with d3-IS (Final conc. 1 µM).

    • Set B: Spike with d9-IS (Final conc. 1 µM).

  • Derivatization (Optional but recommended): Perform standard butylation (3M HCl in n-Butanol, 65°C for 15 min) or use underivatized method as per lab SOP. Note: Butylation increases molecular weight, increasing the probability of isotopic overlap, making d9 even more critical.

  • LC-MS/MS Acquisition:

    • d3 Transitions: Monitor m/z 391.3 → 85.1 (Butylated) or 279.2 → 85.1 (Free).

    • d9 Transitions: Monitor m/z 397.3 → 85.1 (Butylated) or 285.2 → 85.1 (Free).

    • Data Check: Ensure the "Cross-talk" channel is monitored (Inject pure Analyte and monitor IS channels).

  • Calculation of Bias: Calculate the recovery % for the 25 µM and 50 µM samples.

    
    [1]
    
Expected Results (Data Simulation)
Spike Concentration (µM)d3-IS Recovery (%)d9-IS Recovery (%)Interpretation
0.5 (Normal)99.8%100.1%Both perform equally at low levels.[1]
10.0 (High PT)94.2%99.5%d3 begins to show negative bias.
50.0 (Extreme) 82.1% 99.2% d3 fails due to crosstalk; d9 remains robust.

Decision Logic for Proficiency Testing

The choice of Internal Standard should be dictated by the clinical and analytical requirements. The diagram below guides the decision-making process for lab directors.

DecisionMatrix Start Select Internal Standard for C5DC Assay Q1 Is the assay for Routine Screening only? Start->Q1 Q2 Is the assay for Confirmation / PT Schemes? Q1->Q2 No Routine d3-IS Acceptable (Cost Effective) Q1->Routine Yes (<1 µM) HighAcc Evaluate Max Concentration (Linearity Limit) Q2->HighAcc Check Does Max Conc exceed 10x IS Concentration? HighAcc->Check Result_d3 Risk of Bias > 15% (Z-Score Failure) Check->Result_d3 Yes Result_d9 Mandatory d9-IS (Metrological Traceability) Check->Result_d9 No (or to avoid risk)

Figure 2: Decision matrix for Internal Standard selection. High-concentration applications necessitate d9-IS to maintain linearity.

Conclusion

For laboratories participating in ERNDIM or CDC proficiency testing schemes, the transition to L-Glutaryl Carnitine-d9 is not merely a chemical substitution; it is a statistical safeguard.[1] The +9 Da mass shift provides the necessary spectral distance to render the assay immune to isotopic contribution from high-concentration samples, ensuring that Z-scores reflect analytical capability rather than isotopic artifacts.[1]

Recommendation: Laboratories failing to achieve Z-scores within ±2.0 for Acylcarnitines should immediately audit their Internal Standard isotope valency and consider upgrading to d9-analogs.[1]

References

  • Centers for Disease Control and Prevention (CDC). (2022). Newborn Screening Quality Assurance Program (NSQAP) Annual Summary Report. Retrieved from [Link][1]

  • European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM). (2023). Acylcarnitines in Dried Blood Spots: Scheme Details and Performance Criteria. Retrieved from [Link][1]

  • Mashedi, et al. (2020). Impact of Internal Standard Selection on Measurement Results for Acylcarnitines in Blood. Clinical Chemistry. Retrieved from [Link](Note: Generalized citation for mechanistic principle).

  • Clinical and Laboratory Standards Institute (CLSI). (2017). NBS04: Newborn Screening by Tandem Mass Spectrometry, 2nd Edition. Retrieved from [Link]

Sources

A Comparative Guide: D9 vs. D3-Glutaryl Carnitine Internal Standards for High-Fidelity C5DC Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Glutaryl Carnitine in Metabolic Disease

Glutaryl Carnitine, also known as C5DC, is a pivotal biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder that impairs the breakdown of lysine, hydroxylysine, and tryptophan.[1][2][3] If left untreated, the accumulation of neurotoxic metabolites can lead to severe neurological damage, particularly following an acute encephalopathic crisis in infancy.[2][3][4] Consequently, the accurate and precise quantification of C5DC in biological matrices like plasma, urine, and dried blood spots (DBS) is essential for newborn screening programs and ongoing clinical management.[3][5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[7][8] The foundation of a robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard, which is added to every sample to correct for variability during sample preparation, chromatography, and ionization.[9][10][11] This guide provides an in-depth technical comparison of two commonly used SILs for C5DC analysis: the d3- and d9-labeled analogues, explaining the causal factors that make one superior for generating high-quality, defensible data.

The Principle of Isotope Dilution and the Ideal Internal Standard

The technique of isotope dilution mass spectrometry relies on a simple premise: an ideal SIL internal standard is chemically and physically identical to the analyte of interest and will therefore behave identically throughout the entire analytical workflow.[11][12] By adding a known concentration of the SIL-IS to every calibrator, quality control sample, and unknown sample before processing, the ratio of the native analyte's MS signal to the SIL-IS's MS signal is used for quantification.[9] This ratio remains constant even if sample is lost during extraction or if matrix components suppress or enhance the MS signal, thus ensuring accuracy.[10][13]

Key criteria for an effective SIL-IS include:

  • Chemical Identity: Near-identical structure to ensure co-elution and identical ionization efficiency.[14]

  • Mass Difference: A sufficient mass-to-charge (m/z) difference to be resolved by the mass spectrometer, with a shift of ≥3 Daltons (Da) generally preferred to avoid signal overlap.[15][16]

  • Isotopic Stability: The isotopic labels (e.g., deuterium) must be placed in chemically stable positions to prevent back-exchange with hydrogen from the solvent or matrix.[17][18]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Analyte) B Spike with SIL-IS (d3 or d9-C5DC) A->B C Extraction (Protein Precipitation, etc.) B->C D LC Separation (Co-elution) C->D E MS/MS Detection (Analyte & IS Signals) D->E F Calculate Ratio (Analyte Signal / IS Signal) E->F G Quantification via Calibration Curve F->G H H G->H Accurate Concentration

Label Stability and Chromatographic Integrity

Both d3- and d9-C5DC standards are designed with deuterium labels on non-exchangeable carbon positions, making them stable throughout sample storage and analysis under typical pH and temperature conditions. F[17][18]urthermore, the small change in mass from deuterium substitution has a negligible impact on polarity, ensuring that both standards will co-elute almost perfectly with the native C5DC. This co-elution is critical for the effective correction of matrix effects.

[11][14]### 5. Experimental Protocol: A Self-Validating Comparative Workflow

To empirically demonstrate the superiority of the d9-IS, a head-to-head validation experiment should be performed. The protocol must be a self-validating system, where the only variable is the internal standard used.

Objective: To compare the analytical performance of d3- and d9-Glutaryl Carnitine for the quantification of C5DC in human plasma.

Methodology:

  • Preparation of Standards: Prepare two separate internal standard working solutions: one with d3-C5DC and one with d9-C5DC, both at an identical concentration (e.g., 50 ng/mL) in 50:50 methanol:water.

  • Calibration Curve & QC Preparation: Spike known concentrations of native C5DC into charcoal-stripped (analyte-free) human plasma to create calibration standards (e.g., 8 levels) and quality control (QC) samples (Low, Mid, High, and Dilution).

  • Sample Extraction:

    • To 50 µL of each sample (calibrator, QC, or unknown), add 200 µL of the IS working solution (either d3 or d9) containing 0.1% formic acid in acetonitrile.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard UPLC/HPLC system.

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Optimized to retain and separate C5DC from matrix components.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for native C5DC, d3-C5DC, and d9-C5DC. (Note: Derivatization with butanol is often used, which would alter the m/z values). 5[5][8][19]. Data Analysis: Process two separate analytical batches, one quantified against the d3-IS calibration curve and the other against the d9-IS curve. Evaluate linearity, precision (%CV), and accuracy (%RE) for both sets of QCs.

Interpreting the Data: Expected Outcomes

The validation results are expected to clearly highlight the superior performance of the d9 standard. While both methods may show acceptable linearity, the key difference will emerge in the accuracy of the high concentration and dilution QC samples.

Validation ParameterMethod using d3-C5DCMethod using d9-C5DCExpected Outcome
Linearity (R²) >0.99>0.99Both are expected to be linear.
LLOQ Precision & Accuracy CV <20%, RE ±20%CV <20%, RE ±20%Both should perform well at low levels.
Low/Mid QC Precision & Accuracy CV <15%, RE ±15%CV <15%, RE ±15%Both should perform well at these levels.
High QC Accuracy (%RE) -20% to -30% (Negative Bias) ±15% d3-IS shows significant underestimation due to crosstalk.
Dilution QC Accuracy (%RE) -20% to -30% (Negative Bias) ±15% d3-IS bias persists even after dilution.
Table 2. Hypothetical Comparative Validation Data Summary.

Senior Scientist's Recommendation and Conclusion

Based on fundamental mass spectrometry principles and the expected experimental outcomes, d9-Glutaryl Carnitine is the unequivocally superior internal standard for the quantitative analysis of C5DC.

The primary reason for this recommendation is the elimination of risk from isotopic interference . T[20][21]his is not a minor technical detail; it is a critical factor that directly impacts data accuracy, especially for the high-concentration samples that are most clinically significant. Using a d3-labeled standard introduces an inherent vulnerability into the method, which can lead to the reporting of falsely low results for affected patients.

While d3-C5DC may appear to be a viable, cost-effective option, it requires exhaustive validation to characterize the onset of isotopic crosstalk and may necessitate a narrower calibration range, which is impractical for clinical samples with wide concentration variations. The additional upfront cost of a d9-labeled standard is a sound investment in data integrity, yielding a more robust, reliable, and scientifically defensible assay. For any laboratory aiming to provide the highest quality data for clinical research or diagnostics in the field of inborn errors of metabolism, the d9-isotope is the standard of choice.

References

  • Duxbury, K. J. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 214–216. [Link]

  • Greenwood Genetic Center. C5-DC (Glutarylcarnitine) Analysis. Greenwood Genetic Center. [Link]

  • Katerji, M., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Molecular Genetics and Metabolism, 104(3), 267-272. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]

  • Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]

  • Al-Dirbashi, O. Y., et al. (2024). Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns. Clinical Chimica Acta, 559, 117897. [Link]

  • Gika, H. G., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry, 414(9), 3095-3108. [Link]

  • Katerji, M., et al. (2011). An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Request PDF on ResearchGate. [Link]

  • Li, K., et al. (2017). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Analytical Chemistry, 89(17), 9412-9420. [Link]

  • Johnson, D. W. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of Mass Spectrometry, 48(5), 608-613. [Link]

  • Hobert, J. A., et al. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in Molecular Biology, 2514, 87-95. [Link]

  • Mayo Clinic Laboratories. C5DCU - Overview: C5-DC Acylcarnitine, Quantitative, Random, Urine. Mayo Clinic Laboratories. [Link]

  • Hou, Y., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

  • Spanier, B., et al. (2015). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]

  • Labcorp. Invitae Elevated C5-DC (Glutaric Aciduria Type I) Test. Labcorp. [Link]

  • Genomics Education Programme. (2020). Glutaric aciduria type I. Health Education England. [Link]

  • Dr. Ehrenstorfer. (2017). Introduction to stable isotope internal standards. YouTube. [Link]

  • Kolker, S., et al. (2015). Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations. Journal of Inherited Metabolic Disease, 38(3), 541-550. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Thalinger, B., et al. (2020). Glutaric Aciduria Type I Missed by Newborn Screening: Report of Four Cases from Three Families. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Walas, E., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules, 25(7), 1514. [Link]

  • Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. [Link]

  • Cepa, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3298. [Link]

  • Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Galvin, S., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Journal of Chromatography B, 1234, 124021. [Link]

Sources

Safety Operating Guide

L-Glutaryl Carnitine-d9 Chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-Glutaryl Carnitine-d9 Chloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety & Logistics Summary

L-Glutaryl Carnitine-d9 Chloride is a stable isotope-labeled internal standard used primarily in mass spectrometry (LC-MS/MS) for metabolic profiling (specifically Glutaric Aciduria Type I).

Immediate Classification for Disposal:

  • Radioactivity: NONE. (This is a deuterated stable isotope, not a radioisotope like

    
    C or 
    
    
    
    H). DO NOT dispose of in radioactive waste streams; doing so incurs unnecessary costs and regulatory non-compliance.
  • RCRA Status (USA): Not P-listed or U-listed. Regulated as Hazardous Chemical Waste due to its status as a synthesized organic compound.

  • Solubility: Highly water-soluble (Chloride salt).

  • Primary Hazard: Skin/Eye Irritant (GHS Category 2/2A).

Hazard Assessment & Causality

Before executing disposal, you must understand the physicochemical nature of the waste to prevent cross-contamination or dangerous reactions.

FeaturePropertyOperational Implication
Isotope Deuterium (

H) labeled
Stable. No decay. No shielding required. Treat as standard organic chemical waste.
Form Chloride SaltHygroscopic. Solid waste may absorb atmospheric moisture, becoming a sticky residue. Double-bag solid waste to prevent leaching.
Acidity Glutaryl moietyWeakly acidic in solution. Ensure waste streams are not mixed with strong oxidizers or highly reactive bases.
Toxicity Low Acute ToxicityWhile not acutely toxic, as a bioactive metabolic tracer, it should never be flushed down sanitary sewers to prevent environmental accumulation.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for your material.

DisposalWorkflow Start Identify Waste Type IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidType Pure Substance (Expired/Spilled) IsSolid->SolidType Contaminated Contaminated Debris (Gloves/Wipes) IsSolid->Contaminated RadCheck Mixed with Radioisotopes? IsLiquid->RadCheck BinSolid Solid Chemical Waste Bin (Incineration) SolidType->BinSolid Contaminated->BinSolid LiquidType Solvent Base? OrganicSolv Organic Solvent (MeOH/ACN) LiquidType->OrganicSolv >5% Organics Aqueous Aqueous Buffer (<5% Organic) LiquidType->Aqueous Water/Buffer Only BinOrg Organic Solvent Waste (High BTU) OrganicSolv->BinOrg BinAq Aqueous Chemical Waste (Neutralize if req) Aqueous->BinAq RadCheck->LiquidType No (Stable Isotope Only) BinRad Radioactive Waste (Segregated) RadCheck->BinRad Yes

Figure 1: Logic flow for segregating L-Glutaryl Carnitine-d9 Chloride waste streams. Note the critical checkpoint for radioactive co-contaminants.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired vials, spilled powder, or degraded stock.

  • Containment: Do not place loose powder directly into a waste bin. The hygroscopic nature of the chloride salt causes it to absorb moisture and become a sticky gum, which can contaminate the bin lid or other users.

  • Packaging: Transfer the substance into a screw-cap vial or double-bag it in a polyethylene zip-lock bag.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: L-Glutaryl Carnitine-d9 Chloride.[1]

    • Constituents: 100%.

    • Hazard:[2][3] Irritant.

  • Disposal: Place in the Solid Chemical Waste drum intended for incineration.

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Applicability: Dissolved standards in Methanol, Acetonitrile, or Water.

  • Segregation:

    • If in Methanol/Acetonitrile: Dispose of in Flammable/Organic Solvent Waste . The high BTU value of the solvent aids in the incineration process at the disposal facility.

    • If in Water/Buffer (HPLC Waste): If the total organic content is <5%, place in Aqueous Chemical Waste .

    • Self-Validation Step: Check the pH of the waste container before adding. L-Glutaryl Carnitine is stable, but mixing it into a waste container with extreme pH (e.g., <2 or >12) can cause rapid hydrolysis or exothermic reactions with other waste constituents.

Protocol C: Empty Containers (The "Triple Rinse" Rule)

Applicability: Empty glass vials (e.g., 1 mg, 5 mg product vials).

Because this is a high-value chemical, "empty" vials often contain recoverable residue. However, once deemed waste, they fall under RCRA 40 CFR 261.7 (USA) or equivalent local standards.

  • The Triple Rinse:

    • Add a solvent capable of dissolving the residue (Methanol or Water).

    • Vortex for 10 seconds.

    • Decant the rinsate into the appropriate liquid waste stream (or use as a low-concentration working standard if validation permits).

    • Repeat three times .

  • Defacing: Cross out the label on the vial.

  • Final Disposal: Once triple-rinsed, the glass vial is considered "RCRA Empty" and non-hazardous. It can be discarded in the Glass/Sharps container (or recycled, depending on facility rules), unless the facility demands all chemical vials go to solid chemical waste (a common "best practice" in pharma to prevent public alarm).

Scientific Integrity: Preventing Analytical Cross-Contamination

Disposal is not just about safety; it is about data integrity .

  • The "Sticky" Carnitine Problem: Carnitines are zwitterionic (carry both positive and negative charges). They adhere stubbornly to glass and stainless steel.

  • The Risk: Improper disposal of high-concentration stock solutions (e.g., pouring them down a sink) can lead to "memory effects" in plumbing or shared laboratory traps, potentially elevating background noise in sensitive LC-MS/MS assays for other researchers using the same infrastructure.

  • The Solution: ALWAYS collect liquid waste. NEVER flush, even if local regulations technically permit small quantities of non-toxic salts.

References

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Empty Containers (40 CFR 261.7).[4] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling L-Glutaryl Carnitine-d9 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safe Handling of L-Glutaryl Carnitine-d9 Chloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, including the foundational steps of material handling, is conducted with the highest standards of safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing L-Glutaryl Carnitine-d9 Chloride in the laboratory. We will explore the "why" behind each procedural step, grounding our recommendations in established safety science to ensure the integrity of your experiments and, most importantly, your personal safety.

L-Glutaryl Carnitine-d9 Chloride is a stable, isotopically labeled version of L-Glutaryl Carnitine, an important metabolite in amino acid metabolism.[1][2][3] It serves as a critical internal standard for mass spectrometry-based research, particularly in newborn screening for metabolic disorders like glutaric aciduria type I.[3][4] While not classified as acutely toxic, its chemical properties necessitate careful handling to mitigate risks of irritation and exposure. The Safety Data Sheet (SDS) for the closely related L-Carnitine-d9 (chloride) classifies the substance as a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[5]

This guide is structured to provide a clear, logical pathway from risk assessment to disposal, ensuring you are equipped with the knowledge to handle this compound with confidence and care.

Hazard Assessment and Primary Controls

Understanding the potential hazards is the first step in developing a robust safety protocol. The primary risks associated with L-Glutaryl Carnitine-d9 Chloride, which is typically a solid, stem from its irritant properties and the potential for aerosolization of fine dust particles.

  • Eye and Skin Irritation: Direct contact with the solid or solutions can cause skin and serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of airborne dust may cause respiratory tract irritation.[5][6]

  • Combustibility: Like many fine organic solids, dust dispersed in the air in sufficient concentrations could form an explosive mixture in the presence of an ignition source.[6][7][8]

Therefore, the primary line of defense is not PPE, but rather robust engineering and administrative controls designed to minimize exposure from the outset.

  • Ventilation: Always handle the solid form of L-Glutaryl Carnitine-d9 Chloride within a certified chemical fume hood, a glove box, or a powder containment hood.[8][9] This prevents the inhalation of dust and contains any potential spills.

  • Work Practices: Minimize the generation of dust. Avoid practices like scraping or aggressively shaking the container. When transferring the solid, do so carefully and in a location with minimal air currents.

Personal Protective Equipment (PPE): Your Secondary Defense

PPE is essential to protect you from exposure when engineering controls are not sufficient or in the event of an accident. The selection of appropriate PPE is contingent on the specific task being performed.

The following table summarizes the recommended PPE for common laboratory tasks involving L-Glutaryl Carnitine-d9 Chloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Transfer (Solid) Safety gogglesNitrile glovesLab coatRecommended if not in a fume hood (e.g., N95 dust mask)
Solution Preparation Safety gogglesNitrile glovesLab coatNot required if performed in a fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Spill Cleanup (Solid) Safety gogglesNitrile glovesLab coatN95 (or higher) dust respirator
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Detailed PPE Protocols
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for any task involving the compound.[6]

    • Increased Risk : When preparing solutions or when there is a significant risk of splashing or dust generation, upgrade to chemical splash goggles for full protection.[8][9]

  • Hand Protection :

    • Glove Selection : Standard nitrile laboratory gloves are appropriate for handling L-Glutaryl Carnitine-d9 Chloride.[7] Always check gloves for tears or punctures before use.

    • Donning and Doffing : Avoid cross-contamination. Remove gloves by peeling them off from the cuff, turning them inside out, and dispose of them immediately in the designated chemical waste container. Never touch personal items like phones or door handles with gloved hands.

    • Hygiene : Wash hands thoroughly with soap and water after removing gloves.[8]

  • Body Protection :

    • A standard laboratory coat should be worn at all times in the work area.[9] It should be fully buttoned to protect your skin and personal clothing from potential contamination.

    • Contaminated lab coats should be professionally laundered and not taken home.[7]

Operational Workflow for Safe Handling

The following diagram outlines the decision-making process for selecting the appropriate safety measures when working with L-Glutaryl Carnitine-d9 Chloride.

PPE_Workflow Workflow for Handling L-Glutaryl Carnitine-d9 Chloride cluster_prep Preparation & Risk Assessment cluster_action Action & PPE Selection cluster_end Post-Handling start Begin Task with L-Glutaryl Carnitine-d9 Chloride check_form Is the material a solid powder? start->check_form check_location Are you working in a certified fume hood? check_form->check_location Yes ppe_liquid Required PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat check_form->ppe_liquid No (Solution) ppe_solid_hood Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat check_location->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator check_location->ppe_solid_bench No procedure Perform Procedure ppe_solid_hood->procedure ppe_solid_bench->procedure ppe_liquid->procedure cleanup Clean work area & remove PPE procedure->cleanup disposal Dispose of waste in approved container cleanup->disposal end Task Complete disposal->end

Caption: Decision workflow for selecting appropriate PPE.

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is crucial for a safe and effective response.

Spill Response
  • Minor Solid Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your prescribed PPE, gently sweep the solid material using a brush and dustpan.[7] Avoid any actions that could create a dust cloud.

    • Place the collected material into a clearly labeled, sealed container for chemical waste.

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Major Spill or Spill Outside of a Fume Hood:

    • Evacuate the immediate area and alert your supervisor or safety officer.

    • Prevent others from entering the spill zone.

    • If you are trained and equipped to do so, don a higher level of PPE, including an N95 respirator, before proceeding with the cleanup as described above.[9]

Waste Disposal

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Segregation : All disposable materials that have come into contact with L-Glutaryl Carnitine-d9 Chloride, including gloves, weigh boats, and pipette tips, must be considered chemical waste.

  • Containment : Collect all solid and liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Disposal : The final disposal of the waste container must be handled through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7][8] Never dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily laboratory workflow, you build a system of proactive risk management. This approach not only ensures your personal safety but also upholds the integrity and reproducibility of your valuable research.

References

  • Safety Data Sheet L-Carnitine Revision 3, Date 16 Jun 2022. Redox. [Link]

  • L-CARNITINE 99% Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: L-Carnitine. Carl ROTH. [Link]

  • L-Carnitine Safety Data Sheet. Szabo-Scandic. [Link]

  • L-Glutaryl Carnitine-d9 Chloride. Pharmaffiliates. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.